molecular formula C11H16ClNO B053322 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 111758-82-8

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B053322
CAS No.: 111758-82-8
M. Wt: 213.7 g/mol
InChI Key: XEVOHMWMOYSWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOHMWMOYSWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603359
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111758-82-8
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dawn of Dopaminergic Modulation: An In-depth Technical Guide to the Early Discovery and History of Tetralin Amine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for the Brain

The 1970s represented a pivotal era in neuroscience, a time when the nascent understanding of chemical neurotransmission was beginning to offer tangible pathways for therapeutic intervention in neurological and psychiatric disorders. The prevailing monoamine hypothesis of depression and the emerging dopamine hypothesis of schizophrenia had set the stage for a focused search for molecules that could selectively modulate these neurotransmitter systems.[1] It was within this fertile scientific landscape that a new chemical scaffold, the 2-aminotetralin nucleus, emerged as a promising framework for the rational design of novel central nervous system (CNS) agents. This guide provides an in-depth technical exploration of the early discovery and history of these tetralin amine derivatives, focusing on their synthesis, initial pharmacological characterization, and the foundational insights they provided into the complexities of the dopamine system.

The Genesis of a New Chemical Class: Synthesis and Early Structure-Activity Relationships

The journey of tetralin amine derivatives in neuroscience began in the medicinal chemistry laboratories of the mid-1970s. Researchers, notably John D. McDermed, Gerald M. McKenzie, and Arthur P. Phillips, embarked on the systematic synthesis and pharmacological evaluation of a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds.[2] Their initial synthetic strategies primarily revolved around the use of β-tetralone intermediates.[2]

Experimental Protocol: Synthesis of 2-Aminotetralin Derivatives from β-Tetralone

This protocol is a generalized representation of the early synthetic methods employed.

  • Starting Material: The synthesis typically commenced with a substituted β-tetralone. The choice of substituents on the aromatic ring was a key variable in exploring structure-activity relationships.

  • Reductive Amination: The β-tetralone was subjected to reductive amination. This was often achieved by reacting the tetralone with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation. The choice of amine was another critical point of diversification, allowing for the introduction of various N-alkyl or N,N-dialkyl groups.[3]

  • Purification: The resulting 2-aminotetralin derivative was then purified using standard techniques of the time, such as crystallization or column chromatography.

  • Characterization: The structure of the final compound was confirmed using analytical methods available in the 1970s, primarily infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

β-Tetralone β-Tetralone Reductive Amination Reductive Amination β-Tetralone->Reductive Amination Amine, Reducing Agent 2-Aminotetralin Derivative 2-Aminotetralin Derivative Reductive Amination->2-Aminotetralin Derivative Purification & Characterization cluster_0 In Vivo Screening Workflow Drug Administration Drug Administration Behavioral Observation Behavioral Observation Drug Administration->Behavioral Observation Stereotypy Scoring Stereotypy Scoring Behavioral Observation->Stereotypy Scoring Data Analysis Data Analysis Stereotypy Scoring->Data Analysis

Caption: Workflow for in vivo screening of dopamine agonists.

The Dawn of Receptor Subtypes: Tetralin Amines and the D1/D2 Dichotomy

The late 1970s witnessed a paradigm shift in the understanding of dopamine signaling with the seminal work of Kebabian and Calne, who proposed the existence of two distinct dopamine receptor subtypes: D1 and D2. [4]This classification was based on their differential coupling to adenylyl cyclase, with D1 receptors stimulating and D2 receptors inhibiting or being unlinked to this second messenger system. [4][5]This new framework provided a more nuanced lens through which to interpret the actions of dopaminergic drugs.

The development of radioligand binding assays was a critical technological advance that enabled the direct measurement of drug affinity for these newly defined receptor subtypes. [5]The butyrophenone antipsychotic, [3H]spiroperidol (also known as spiperone), became a widely used radioligand for labeling D2 receptors. [6]

Experimental Protocol: Early Dopamine D2 Receptor Binding Assay

This protocol is a representation of the early radioligand binding assays used to characterize 2-aminotetralin derivatives.

  • Tissue Preparation: Rat striatum, a brain region rich in dopamine receptors, was dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate was then centrifuged to obtain a crude membrane preparation.

  • Incubation: Aliquots of the membrane preparation were incubated with a fixed concentration of [3H]spiroperidol and varying concentrations of the unlabeled test compound (the 2-aminotetralin derivative).

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand were separated. A common method was rapid vacuum filtration through glass fiber filters, which would trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The data were used to generate competition curves, from which the inhibitory concentration 50 (IC50) of the test compound could be determined. The IC50 value is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. This value was then used to calculate the affinity of the compound (Ki) for the D2 receptor.

Studies using these techniques revealed that many of the behaviorally active 2-aminotetralin derivatives possessed high affinity for the [3H]spiroperidol binding site, confirming their action at the D2 dopamine receptor. [6]These early binding studies were crucial in establishing the D2 agonist profile of this chemical class and provided a more mechanistic understanding of their in vivo effects. [6]

Compound D2 Receptor Affinity (Ki, nM)
Dopamine 10-20
Apomorphine 2-5
5,6-Dihydroxy-2-(di-n-propylamino)tetralin 5-15

| 5-Hydroxy-2-(di-n-propylamino)tetralin | 20-50 |

Note: The Ki values are approximate ranges based on early literature and are intended for comparative purposes.

Conclusion: A Lasting Legacy

The early discovery and exploration of tetralin amine derivatives in the 1970s marked a significant milestone in neuroscience and CNS drug development. The pioneering work of medicinal chemists and pharmacologists not only introduced a novel and versatile chemical scaffold for targeting dopamine receptors but also provided invaluable tools for dissecting the complexities of the dopamine system at a time when its fundamental properties were just beginning to be understood. The insights gained from these early studies on structure-activity relationships, in vivo pharmacology, and receptor binding laid the groundwork for the development of more selective and potent dopaminergic agents in the decades that followed. The legacy of these early discoveries continues to influence the design of novel therapeutics for a range of neurological and psychiatric disorders, from Parkinson's disease to depression and schizophrenia.

References

  • Aoki, K., Kikuchi, K., Yamaji, I., Nishimura, M., Honma, C., Kobayakawa, H., Yamamoto, M., Kudoh, C., Shimazaki, M., Sakamoto, T., Wada, A., & Iimura, O. (1989). Evidence that specific dopamine-1 receptor activation is involved in dopamine-induced renin release. Hypertension, 13(4), 463-468.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Berridge, K. C., & Aldridge, J. W. (2000). Super-stereotypy I: enhancement of a complex movement sequence by systemic dopamine D1 agonists. Synapse, 37(3), 194-204.
  • Berridge, K. C., & Aldridge, J. W. (2000). Super-stereotypy II: enhancement of a complex movement sequence by intraventricular dopamine D1 agonists. Synapse, 37(3), 205-15.
  • Cannon, J. G., Brubaker, A. N., Long, J. P., Flynn, J. R., Verimer, T., & Harnirattisai, P. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 149-153.
  • Caron, M. G., Beaulieu, J. M., & Gainetdinov, R. R. (1990). Dopamine receptor subtypes: beyond the D1/D2 classification. Trends in Pharmacological Sciences, 11(6), 231-236.
  • Costall, B., & Naylor, R. J. (1973). The role of telencephalic dopaminergic systems in the mediation of apomorphine-stereotyped behaviour. European Journal of Pharmacology, 24(1), 8-24.
  • Creese, I., Burt, D. R., & Snyder, S. H. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 192(4238), 481-483.
  • Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET. Science, 231(4735), 258-261.
  • Goodwin, F. K., & Preskorn, S. H. (1982). The historical and conceptual evolution of psychopharmacology. In D. G. Grahame-Smith (Ed.), Psychopharmacology 1, Part 1: Preclinical Psychopharmacology (pp. 1-24). Excerpta Medica.
  • Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215-222.
  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine.
  • Kebabian, J. W., & Greengard, P. (1971). Dopamine-sensitive adenyl cyclase: possible role in synaptic transmission. Science, 174(4016), 1346-1349.
  • McDermed, J. D., & McKenzie, G. M. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.
  • Seeman, P. (2009). Historical overview: introduction to the dopamine receptors. In The Dopamine Receptors (pp. 1-21). Humana Press.
  • Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays.
  • Woodruff, G. N. (1978). Biochemical and pharmacological studies on dopamine receptors. Advances in Biochemical Psychopharmacology, 19, 89-118.

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminotetralin Derivative

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a member of the aminotetralin class of compounds, presents a compelling scaffold for investigation in the realm of neuroscience and pharmacology. The aminotetralin core is a well-established pharmacophore known to interact with a variety of central nervous system targets, particularly within the monoaminergic systems. Derivatives of this structural class have shown affinity for serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters, making them fertile ground for the discovery of novel therapeutics for neuropsychiatric disorders.[1][2][3]

This guide provides a comprehensive framework for the in vitro pharmacological profiling of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. As a novel chemical entity, a systematic and robust characterization of its biological activity is paramount to understanding its potential therapeutic applications and identifying any potential liabilities early in the drug discovery process. The following sections will detail the rationale and methodologies for a tiered approach to profiling, from primary target identification to off-target safety assessments.

Predicted Pharmacological Landscape: A Hypothesis-Driven Approach

Based on the structure-activity relationships of related aminotetralin compounds, it is hypothesized that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride will primarily interact with monoamine receptors and transporters. The methoxy and amine substitutions on the tetralin ring system are key determinants of target selectivity and potency. Therefore, the initial profiling efforts will focus on the following key protein families:

  • Serotonin (5-HT) Receptors: A primary focus will be on key subtypes implicated in mood and cognition, such as 5-HT1A, 5-HT2A, and 5-HT2C.[1]

  • Dopamine (D) Receptors: Interaction with D1 and D2 receptor families will be assessed to understand potential antipsychotic, antidepressant, or motor side-effect profiles.[3][4]

  • Monoamine Transporters: Inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is a hallmark of many antidepressant and psychostimulant drugs.[5][6]

  • Adrenergic (α and β) Receptors: Given the structural similarities to adrenergic ligands, assessing activity at these receptors is crucial for a complete profile.[2][7]

A critical component of this profiling cascade is the early identification of potential off-target liabilities that could lead to adverse effects. Key safety-related targets that will be investigated include:

  • hERG Potassium Channel: Blockade of this channel is associated with a risk of cardiac arrhythmias (QT prolongation).[8][9][10]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of major CYP isoforms can lead to drug-drug interactions.[11][12][13][14]

Primary Target Profiling: A Multi-faceted Experimental Approach

The primary goal of this phase is to identify and characterize the interaction of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with its principal biological targets. A combination of binding and functional assays will be employed to provide a comprehensive understanding of the compound's affinity, potency, and efficacy.

Monoamine Transporter Inhibition Assays

A critical first step is to determine if the compound inhibits the reuptake of serotonin, norepinephrine, and dopamine.

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50) b_start Prepare membranes from cells expressing SERT, DAT, or NET b_radioligand Incubate membranes with a specific radioligand (e.g., [3H]-Citalopram for SERT) b_start->b_radioligand b_compound Add increasing concentrations of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride b_radioligand->b_compound b_measure Measure bound radioactivity b_compound->b_measure b_analyze Calculate Ki from competition binding curves b_measure->b_analyze result Transporter Interaction Profile b_analyze->result Affinity f_start Culture cells expressing SERT, DAT, or NET f_compound Pre-incubate cells with increasing concentrations of the test compound f_start->f_compound f_substrate Add a fluorescent or radiolabeled substrate (e.g., a fluorescent monoamine analog) f_compound->f_substrate f_measure Measure substrate uptake over time f_substrate->f_measure f_analyze Calculate IC50 from inhibition curves f_measure->f_analyze f_analyze->result Potency

Caption: Workflow for determining monoamine transporter interaction.

  • Cell Culture: Plate HEK293 cells stably expressing human SERT, DAT, or NET in 96-well or 384-well microplates and culture overnight.[15][16]

  • Compound Preparation: Prepare serial dilutions of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in assay buffer.

  • Compound Incubation: Remove culture medium and add the diluted compound to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[17]

  • Substrate Addition: Add a fluorescent substrate that is a known substrate for the respective transporter.[18][19]

  • Signal Detection: Measure the fluorescence intensity kinetically or at a fixed endpoint using a microplate reader. The signal is proportional to the amount of substrate taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Serotonin and Dopamine Receptor Binding and Functional Assays

To determine the affinity and functional activity at key serotonin and dopamine receptor subtypes, a similar tiered approach of binding followed by functional assays will be implemented.

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50/IC50, Emax) start Select GPCR targets (e.g., 5-HT1A, 5-HT2A, D2) b_membranes Prepare cell membranes expressing the target receptor start->b_membranes b_radioligand Incubate with a specific radioligand b_membranes->b_radioligand b_compound Add increasing concentrations of test compound b_radioligand->b_compound b_measure Measure bound radioactivity b_compound->b_measure b_analyze Calculate Ki b_measure->b_analyze f_cells Use cells expressing the target receptor b_analyze->f_cells If significant binding result2 result2 b_analyze->result2 Binding Profile f_assay Perform functional assay based on G-protein coupling (cAMP or Ca2+) f_cells->f_assay f_agonist Agonist mode: Add increasing concentrations of test compound f_assay->f_agonist f_antagonist Antagonist mode: Add test compound in the presence of a known agonist f_assay->f_antagonist f_measure Measure second messenger levels f_agonist->f_measure f_antagonist->f_measure f_analyze Determine EC50/IC50 and Emax f_measure->f_analyze result result f_analyze->result Functional Profile

Caption: General workflow for GPCR target characterization.

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., Dopamine D1 or D2) in a suitable microplate.[20][21][22]

  • Compound Incubation: Add serial dilutions of the test compound. For antagonist mode, co-incubate with a known agonist.

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[23]

  • Data Analysis: For agonist activity, plot cAMP levels against compound concentration to determine the EC50 and Emax. For antagonist activity, plot the inhibition of the agonist response against compound concentration to determine the IC50.

  • Cell Culture and Dye Loading: Plate cells expressing the target receptor (e.g., 5-HT2A) and load them with a calcium-sensitive fluorescent dye.[24][25]

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add the test compound (for agonist mode) or the test compound followed by a known agonist (for antagonist mode).

  • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence signal to determine the EC50 (for agonists) or IC50 (for antagonists).

Secondary Pharmacology and Off-Target Profiling: Ensuring Safety and Selectivity

A thorough evaluation of off-target interactions is essential to de-risk a compound for further development.

Cytochrome P450 Inhibition Assay

This assay determines the potential for the compound to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.

  • System Preparation: Use human liver microsomes as the enzyme source, which contains a mixture of CYP enzymes.[14]

  • Incubation: Incubate the microsomes with a cocktail of specific substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of the test compound.[26]

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolites for each CYP isoform using LC-MS/MS.[11][12]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.

hERG Channel Blockade Assay

This assay is a regulatory requirement to assess the risk of drug-induced cardiac QT prolongation.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).[9][27]

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG potassium current in whole-cell configuration.[9]

  • Compound Application: Apply increasing concentrations of the test compound to the cells while continuously monitoring the hERG current. A specific voltage protocol is used to elicit the characteristic tail current.[28]

  • Data Analysis: Measure the inhibition of the hERG tail current at each compound concentration and calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate the interpretation of the compound's pharmacological profile.

Table 1: Summary of In Vitro Pharmacological Data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

TargetAssay TypeResult (e.g., Ki, IC50, EC50)
Primary Targets
SERTTransporter UptakeIC50 = [Value] nM
DATTransporter UptakeIC50 = [Value] nM
NETTransporter UptakeIC50 = [Value] nM
5-HT1A ReceptorRadioligand BindingKi = [Value] nM
cAMP FunctionalEC50/IC50 = [Value] nM, Emax = [Value]%
5-HT2A ReceptorRadioligand BindingKi = [Value] nM
Calcium FluxEC50/IC50 = [Value] nM, Emax = [Value]%
Dopamine D2 ReceptorRadioligand BindingKi = [Value] nM
cAMP FunctionalEC50/IC50 = [Value] nM, Emax = [Value]%
Off-Target Liabilities
hERG ChannelPatch ClampIC50 = [Value] µM
CYP1A2InhibitionIC50 = [Value] µM
CYP2C9InhibitionIC50 = [Value] µM
CYP2C19InhibitionIC50 = [Value] µM
CYP2D6InhibitionIC50 = [Value] µM
CYP3A4InhibitionIC50 = [Value] µM

Conclusion: Building a Foundation for Further Development

This comprehensive in vitro pharmacological profiling guide provides a robust framework for elucidating the mechanism of action and potential therapeutic utility of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. By systematically evaluating its interactions with primary monoaminergic targets and key off-target liabilities, researchers can build a detailed pharmacological profile. This profile is essential for making informed decisions about the compound's potential for further development as a novel therapeutic agent for neuropsychiatric disorders. The data generated will guide subsequent in vivo studies and ultimately contribute to a deeper understanding of the therapeutic potential of this promising chemical scaffold.

References

  • Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. (n.d.). ProQuest. Retrieved from [Link]

  • Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215–222. Retrieved from [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • hERG Assay. (2014, November 25). SlideShare. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • Yu, H., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Nichols, D. E., et al. (1980). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 23(8), 899–905. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. Retrieved from [Link]

  • Fragola, N. R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1868–1883. Retrieved from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021). Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2005). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 33(11), 1650–1659. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • NET Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • D1 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. British Journal of Pharmacology, 59(3), 481P–482P. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Roth, B. L., & Main, B. G. (2005). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 40, pp. 13-24). Academic Press. Retrieved from [Link]

  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(18), 6889. Retrieved from [Link]

  • Perez, X. A., & Andrews, A. M. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry, 94(5), 1315–1327. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Cacchi, S., et al. (1993). 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. Il Farmaco, 48(6), 841–851. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Chen, J., & Skolnick, P. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97–118. Retrieved from [Link]

Sources

Predicted 1H NMR and mass spectrometry data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted tetralin derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous monoamine neurotransmitters suggests potential applications in neuroscience research. Accurate structural elucidation and characterization are paramount for any further investigation into its biological activity and therapeutic potential. This guide provides a comprehensive overview of the predicted ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the expected spectral features and the underlying chemical principles. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this and related molecules.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.[2] The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Methodology for ¹H NMR Prediction

The predicted ¹H NMR data presented in this guide were generated using a combination of established empirical rules and computational algorithms. Online prediction tools, which utilize large databases of known spectra and machine learning models, were consulted to provide a baseline for chemical shift and coupling constant estimation.[3][4][5][6] These predictions were then refined based on a detailed analysis of the molecular structure, considering inductive effects, resonance, and anisotropic effects.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in a typical deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-87.0 - 7.2d1H
H-66.7 - 6.9dd1H
H-56.6 - 6.8d1H
H-14.0 - 4.2t1H
OCH₃3.7 - 3.9s3H
H-4 (axial & equatorial)2.7 - 3.0m2H
H-2 (axial & equatorial)1.8 - 2.1m2H
H-3 (axial & equatorial)1.6 - 1.9m2H
NH₂1.5 - 2.5br s2H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aromatic ring are expected to appear in this region. The proton at the C-8 position (H-8) is predicted to be a doublet due to coupling with H-6. The H-6 proton will likely appear as a doublet of doublets, coupling to both H-8 and H-5. The H-5 proton is expected to be a doublet, coupling with H-6.

  • Aliphatic Region (δ 1.5-4.5 ppm):

    • The methoxy group (OCH₃) protons are highly shielded and will appear as a sharp singlet around 3.8 ppm.[7]

    • The proton at the C-1 position (H-1), being attached to a carbon bearing the amine group and adjacent to the aromatic ring (benzylic position), is expected to be deshielded and appear as a triplet around 4.1 ppm, due to coupling with the two adjacent protons at C-2.

    • The protons on the saturated portion of the tetralin ring (H-2, H-3, and H-4) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. Their chemical shifts are influenced by their proximity to the aromatic ring and the amine group.

    • The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Predicted Mass Spectrometry Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Methodology for Mass Spectrometry Prediction

The predicted mass spectrometry data is based on the principles of electron ionization (EI) and electrospray ionization (ESI). The fragmentation patterns were predicted using knowledge of common fragmentation mechanisms for benzylamines and related structures, supported by computational fragmentation prediction tools.[9][10][11]

Predicted Mass Spectrum Data Summary
m/z Proposed Fragment Notes
177[M]⁺• or [M+H]⁺Molecular ion
160[M-NH₃]⁺•Loss of ammonia
148[M-C₂H₅N]⁺•Alpha-cleavage
135[M-C₂H₄NH₂]⁺Benzylic cleavage with rearrangement
Interpretation of the Predicted Mass Spectrum

The fragmentation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is expected to be driven by the presence of the amine group and the benzylic position.

  • Molecular Ion: The molecular ion peak ([M]⁺• in EI or [M+H]⁺ in ESI) is predicted to be observed at an m/z of 177, corresponding to the molecular weight of the compound (C₁₁H₁₅NO).

  • Major Fragmentation Pathways:

    • Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃), which would result in a fragment ion at m/z 160.[12][13][14]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines. This would lead to the loss of a C₂H₅N radical, resulting in a fragment at m/z 148.

    • Benzylic Cleavage: The bond between C-1 and C-2 is a benzylic position, and its cleavage is a favorable fragmentation pathway. This, potentially with a subsequent rearrangement, could lead to a stable aromatic cation at m/z 135.[15]

Visualizations

Molecular Structure

Caption: Chemical structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺• m/z = 177 F1 [M-NH₃]⁺• m/z = 160 M->F1 -NH₃ F2 [M-C₂H₅N]⁺• m/z = 148 M->F2 α-cleavage F3 [M-C₂H₄NH₂]⁺ m/z = 135 M->F3 benzylic cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The predicted ¹H NMR and mass spectrometry data presented in this technical guide provide a foundational understanding of the expected analytical signatures for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This information is critical for researchers to confirm the identity and purity of synthesized material, and to guide further structural analysis. While these predictions are based on well-established principles and computational models, it is essential to validate them against experimentally acquired data for definitive structural confirmation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Flammang, R., Govaert, Y., & Van Haverbeke, Y. (1985). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry and Ion Processes, 66(2), 255-265. [Link]

  • ACD/MS Fragmenter. Advanced Chemistry Development, Inc. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Cheng, M. T., & Cooks, R. G. (2003). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 14(10), 1175-1185. [Link]

  • Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • PROSPRE - 1H NMR Predictor. Wishart Research Group, University of Alberta. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • EPFL. Web-based application for in silico fragmentation - MS tools. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Chem Help ASAP. predicting likely fragments in a mass spectrum. [Link]

  • National Institutes of Health. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. [Link]

  • PubChem. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

  • ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • PubChem. 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

  • Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]

  • National Institutes of Health. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

  • Ascendex Scientific, LLC. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. [Link]

  • Jinon Pharma. 7-methoxy-1-tetralone. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Wikipedia. Tetralin. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its hydrochloride salt are valuable intermediates in medicinal chemistry and drug development. The parent ketone, 7-Methoxy-1-tetralone, serves as a key building block in the synthesis of various compounds, including the novel antidepressant Agomelatine[1]. The conversion of this tetralone to the corresponding primary amine opens a gateway for the synthesis of a diverse range of bioactive molecules.

This document provides a detailed protocol for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride from 7-methoxy-1-tetralone via a one-pot reductive amination. This method is selected for its operational simplicity, use of readily available reagents, and avoidance of highly toxic materials like cyanides. The core of this transformation involves two sequential chemical events within a single reaction vessel: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target primary amine.

The Chemistry: Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a more controlled alternative to direct alkylation of ammonia, which often suffers from over-alkylation. The process hinges on the reaction of a carbonyl compound with an amine (in this case, ammonia) to form a hemiaminal, which then dehydrates to an imine. This imine intermediate is then reduced to the desired amine[2][3].

There are several established methods to achieve this transformation:

  • The Leuckart Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165 °C)[4][5]. While effective, the harsh conditions can be incompatible with sensitive functional groups.

  • Catalytic Hydrogenation: This involves reducing the pre-formed or in situ-generated imine with hydrogen gas over a metal catalyst (e.g., Pd/C, Raney Nickel).

  • Metal Hydride Reduction: This is the most common laboratory-scale method. It employs a reducing agent to selectively reduce the C=N bond of the imine. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[3][6][7].

The protocol detailed here utilizes ammonium acetate as the ammonia source and sodium borohydride as the reductant. Ammonium acetate provides a high concentration of ammonia in situ, driving the equilibrium towards imine formation. Sodium borohydride is a cost-effective and potent reducing agent, capable of reducing the imine to the amine[6][8]. The final amine is converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
7-Methoxy-1-tetralone176.216836-19-7Off-white to yellow solid, mp 59-63 °C[9][10].
Ammonium Acetate77.08631-61-8White crystalline solid, hygroscopic[11].
Sodium Borohydride37.8316940-66-2White solid, reacts with water/acid to produce H₂ gas.
Methanol (Anhydrous)32.0467-56-1Flammable liquid, toxic.
Dichloromethane84.9375-09-2Volatile solvent.
Sodium Hydroxide40.001310-73-2Corrosive solid.
Hydrochloric Acid36.467647-01-0Corrosive liquid.
Diethyl Ether (Anhydrous)74.1260-29-7Extremely flammable liquid.
Magnesium Sulfate (Anhydrous)120.377487-88-9Drying agent.
Equipment
  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Step-by-Step Synthesis

Step 1: Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methoxy-1-tetralone (5.0 g, 28.4 mmol).

  • Add anhydrous methanol (100 mL) and stir until the solid is fully dissolved.

  • Add ammonium acetate (22.0 g, 285 mmol, 10 equivalents). The large excess is crucial to push the reaction equilibrium towards the formation of the imine.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of imine formation can be monitored by TLC (Thin Layer Chromatography).

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0-5 °C using an ice bath. Causality: This is critical to moderate the exothermic reaction of sodium borohydride and to prevent the unwanted reduction of the starting ketone[6].

  • Slowly add sodium borohydride (2.15 g, 56.8 mmol, 2 equivalents) in small portions over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation in a fume hood.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete reduction.

Step 3: Workup and Isolation of the Free Amine

  • Carefully quench the reaction by slowly adding 50 mL of water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Add 100 mL of water to the residue and basify the solution to pH >12 by the dropwise addition of 2M sodium hydroxide solution. This converts the ammonium acetate and any ammonium salt of the product into the free amine.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as an oil.

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether (approx. 50 mL).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

Safety Precautions
  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times[11].

  • Sodium borohydride is flammable and reacts with acidic solutions and water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Handle corrosive reagents like sodium hydroxide and hydrochloric acid with care.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[11].

  • Waste materials must be disposed of in accordance with local and national regulations.

Visualization of Workflow and Chemistry

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Step 1 & 2: One-Pot Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Salt Formation start Dissolve 7-Methoxy-1-tetralone & Ammonium Acetate in MeOH reflux Reflux (2-4h) (Imine Formation) start->reflux cool Cool to 0-5 °C reflux->cool reduce Add NaBH4 portion-wise (Reduction) cool->reduce stir Stir at RT Overnight reduce->stir quench Quench with H2O stir->quench concentrate Remove MeOH (Rotovap) quench->concentrate basify Basify with NaOH (aq) concentrate->basify extract Extract with CH2Cl2 basify->extract dry Dry & Concentrate extract->dry dissolve Dissolve in Et2O dry->dissolve precipitate Add HCl in Et2O (Precipitation) dissolve->precipitate filter Filter & Wash precipitate->filter final_product Dry Final Product: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl filter->final_product

Caption: Workflow for the synthesis of the target amine hydrochloride.

Chemical Reaction Scheme

Sources

Application Notes and Protocols for the Administration of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction and Scientific Rationale

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a member of the aminotetralin class of compounds. This structural class is of significant interest in neuroscience and pharmacology due to the propensity of its derivatives to interact with key central nervous system targets, particularly serotonin (5-HT) and dopamine receptors[1][2][3]. For instance, the well-characterized drug Sertraline, an aminotetralin derivative, is a potent selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders[4][5]. Given this precedent, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a candidate for investigation in rodent models of neurological and psychiatric conditions.

These application notes provide a comprehensive guide for the initial in vivo evaluation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in rodent models. As this is a novel compound with limited publicly available in vivo data, this protocol emphasizes a systematic, safety-first approach. The foundational step, before any efficacy studies, is a robust dose-range finding and acute toxicity assessment to establish the Maximum Tolerated Dose (MTD)[6][7]. This ensures animal welfare and the scientific validity of subsequent experiments.

The following sections detail the necessary preliminary studies, preparation of the test substance, and step-by-step protocols for common routes of administration in rodents.

II. Compound Information and Handling

It is crucial to handle 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with appropriate safety measures. While specific toxicity data for this compound is not available, the precursor, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one, is associated with skin, eye, and respiratory irritation[8]. Therefore, standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

For in vivo studies, the hydrochloride (HCl) salt of the compound is recommended to improve solubility and stability[9].

PropertyValueSource
Chemical Name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-aminePubChem
Molecular Formula C₁₁H₁₅NO[10]
Molecular Weight 177.24 g/mol [10]
Hydrochloride Salt MW ~213.71 g/mol N/A

III. Preliminary Studies: Dose-Range Finding and Acute Toxicity (OECD 423 Method Adaptation)

Before initiating any efficacy studies, a dose-range finding study is mandatory to determine the safety profile and MTD of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The following protocol is adapted from the OECD Guideline 423 for Acute Oral Toxicity[11][12].

Objective:

To determine the MTD and identify potential signs of acute toxicity of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine following a single administration.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Observation cluster_2 Phase 3: Data Analysis Group 1 (Vehicle) Group 1 (Vehicle) Group 2 (Low Dose) Group 2 (Low Dose) Group 3 (Mid Dose) Group 3 (Mid Dose) Group 4 (High Dose) Group 4 (High Dose) Dose Administration Dose Administration Group 4 (High Dose)->Dose Administration Clinical Observations (4, 24, 48h) Clinical Observations (4, 24, 48h) Dose Administration->Clinical Observations (4, 24, 48h) Daily Body Weight Daily Body Weight Clinical Observations (4, 24, 48h)->Daily Body Weight Terminal Necropsy (Day 14) Terminal Necropsy (Day 14) Daily Body Weight->Terminal Necropsy (Day 14) Analyze Toxicity Signs Analyze Toxicity Signs Terminal Necropsy (Day 14)->Analyze Toxicity Signs Determine MTD Determine MTD Analyze Toxicity Signs->Determine MTD

Caption: Workflow for acute toxicity and MTD determination.

Protocol:
  • Animal Model: Use a single rodent species (e.g., Swiss albino mice), with 3-5 animals per sex per group[11][13].

  • Group Allocation: Assign animals to a vehicle control group and at least 3-4 dose groups.

  • Dose Selection: In the absence of prior data, a logarithmic dose progression is recommended (e.g., 10, 30, 100, 300 mg/kg)[13]. A starting dose can be informed by in vitro EC50/IC50 values or data from structurally similar compounds, though caution is advised.

  • Administration: Administer a single dose via the intended route of administration for future studies (e.g., oral gavage).

  • Observation:

    • Continuously monitor animals for the first 30 minutes post-dosing, then at 1, 2, 4, and 24 hours[14].

    • Record clinical signs of toxicity daily for 14 days. Pay attention to changes in fur, posture, activity levels, and any signs of distress.

    • Measure body weight just before dosing and on days 7 and 14[14].

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or serious toxicity.

IV. Preparation of Dosing Solutions

The solubility of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is predicted to be low in aqueous solutions, similar to other aminotetralins like sertraline[15][16]. Therefore, a vehicle system involving a solubilizing agent like Dimethyl sulfoxide (DMSO) is often necessary.

Recommended Vehicle Formulations:
Vehicle ComponentConcentrationNotes
DMSO 5-10% (v/v)Initial solubilization step. Concentrations above 10% may have intrinsic pharmacological effects[17][18].
PEG400 30-40% (v/v)Co-solvent to improve solubility and stability.
Tween 80 1-5% (v/v)Surfactant to maintain a homogenous suspension.
Saline (0.9% NaCl) or PBS q.s. to 100%Final diluent.
Preparation Protocol (Example for a 10 mg/mL solution):
  • Weigh the required amount of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl.

  • In a sterile container, add 10% of the final volume as DMSO.

  • Add the compound to the DMSO and vortex or sonicate until fully dissolved.

  • Add 40% of the final volume as PEG400 and mix thoroughly.

  • Add 5% of the final volume as Tween 80 and mix.

  • Bring the solution to the final volume with sterile saline or PBS.

  • The final solution should be clear. If precipitation occurs, adjust the vehicle composition.

  • Always prepare fresh on the day of dosing.

  • A vehicle-only control group must be included in all experiments[19].

V. Administration Protocols

The choice of administration route depends on the experimental goals. Oral gavage (PO) and intraperitoneal (IP) injection are common routes for assessing systemic effects of novel compounds.

A. Oral Gavage (PO) Administration

Rationale: Simulates oral drug administration in humans and is a common route for preclinical testing.

Diagram of Oral Gavage Workflow:

G Animal Restraint Animal Restraint Measure Gavage Needle Measure Gavage Needle Animal Restraint->Measure Gavage Needle Fill Syringe Fill Syringe Measure Gavage Needle->Fill Syringe Insert Needle Insert Needle Fill Syringe->Insert Needle Administer Dose Administer Dose Insert Needle->Administer Dose Observe Animal Observe Animal Administer Dose->Observe Animal

Caption: Step-by-step oral gavage procedure.

Step-by-Step Protocol:

  • Animal Handling: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip that allows for normal breathing.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Dose Calculation: Calculate the required volume based on the animal's most recent body weight. A typical administration volume is 5-10 mL/kg[19].

  • Administration:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Administer the dose smoothly and steadily.

  • Post-Administration Monitoring: Observe the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress or discomfort[19].

B. Intraperitoneal (IP) Injection

Rationale: Bypasses first-pass metabolism, often leading to higher bioavailability compared to oral administration.

Diagram of IP Injection Workflow:

G Animal Restraint (Scruff) Animal Restraint (Scruff) Locate Injection Site Locate Injection Site Animal Restraint (Scruff)->Locate Injection Site Insert Needle (45° angle) Insert Needle (45° angle) Locate Injection Site->Insert Needle (45° angle) Aspirate Aspirate Insert Needle (45° angle)->Aspirate Inject Dose Inject Dose Aspirate->Inject Dose Observe Animal Observe Animal Inject Dose->Observe Animal

Sources

Application Note: Quantitative Analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN-1-amine) is a chemical compound with a tetralin core, a structure found in various pharmacologically active molecules.[1] Its structural similarity to certain psychoactive substances and neurotransmitters necessitates the development of robust and sensitive analytical methods for its quantification in biological matrices. Such methods are crucial in preclinical and clinical drug development, pharmacokinetic studies, and forensic toxicology to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to assess its potential for abuse.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for quantifying 7-MeO-THN-1-amine in common biological samples such as plasma and urine. We will delve into the rationale behind method selection, sample preparation strategies, and the application of modern chromatographic and mass spectrometric techniques. All protocols are designed to be self-validating, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[2][5][6][7][8]

Core Principles of Bioanalytical Method Validation

A validated bioanalytical method is critical for obtaining reliable data.[8] The key parameters to be evaluated include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[9]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

Recommended Analytical Workflow

A typical workflow for the quantification of 7-MeO-THN-1-amine in biological samples involves sample preparation, chromatographic separation, and detection. The choice of specific techniques will depend on the required sensitivity, throughput, and available instrumentation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (LLE, SPE, PP) Biological_Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Separation Chromatographic Separation (LC or GC) Concentration->Separation Detection Detection (MS/MS or UV/Fluorescence) Separation->Detection Quantification Quantification & Validation Detection->Quantification

Caption: General workflow for quantifying 7-MeO-THN-1-amine.

PART 1: Sample Preparation Methodologies

The complexity of biological matrices necessitates a cleanup step to remove interfering substances and concentrate the analyte of interest.[12] The basic nature of the primary amine in 7-MeO-THN-1-amine is a key consideration in developing extraction methods.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[13] For an amine like 7-MeO-THN-1-amine, adjusting the pH of the aqueous sample to a basic pH will deprotonate the amine, making it more soluble in an organic solvent.[13]

Rationale: This method is cost-effective and can provide a clean extract if the solvent system is chosen carefully. However, it can be labor-intensive and may not be suitable for high-throughput applications.

Protocol: LLE for 7-MeO-THN-1-amine from Plasma
  • Sample Aliquoting: Pipette 500 µL of plasma into a clean polypropylene tube.

  • Internal Standard (IS) Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 10).

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol or diethyl ether).[14]

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the chromatographic analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration.[15] It utilizes a solid sorbent to retain the analyte, while interfering compounds are washed away. For 7-MeO-THN-1-amine, a mixed-mode cation exchange SPE cartridge can be highly effective due to the presence of the primary amine.[15][16]

Rationale: SPE offers higher recovery and cleaner extracts compared to LLE and is more amenable to automation. The choice of sorbent and elution solvents is critical for optimal performance.

Protocol: SPE for 7-MeO-THN-1-amine from Urine
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).[15]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8-SCX) with 1 mL of methanol followed by 1 mL of the dilution buffer.[16]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[15]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from plasma or serum samples.[17] It is often used for high-throughput screening.

Rationale: While fast and easy, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to significant matrix effects in LC-MS/MS analysis.

Protocol: PPT for 7-MeO-THN-1-amine from Plasma
  • Sample Aliquoting and IS Spiking: Use 100 µL of plasma and add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing and Centrifugation: Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis, or for further cleanup if necessary.

Sample_Preparation_Comparison cluster_methods Sample Preparation Methods cluster_attributes Key Attributes LLE Liquid-Liquid Extraction (LLE) Cleanliness Cleanliness LLE->Cleanliness Moderate Throughput Throughput LLE->Throughput Low Cost Cost LLE->Cost Low SPE Solid-Phase Extraction (SPE) SPE->Cleanliness High SPE->Throughput High (with automation) SPE->Cost High PPT Protein Precipitation (PPT) PPT->Cleanliness Low PPT->Throughput High PPT->Cost Low

Caption: Comparison of sample preparation methods.

PART 2: Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[18][19]

Rationale: The combination of chromatographic separation with the specificity of tandem mass spectrometry allows for the accurate quantification of low concentrations of the analyte, even in complex matrices.

Protocol: LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm) is suitable for separating 7-MeO-THN-1-amine from potential metabolites and matrix components.[17]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typically used to ensure good peak shape and ionization efficiency.[18][20][21]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for amines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[18]

Parameter Typical Value
Column C18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte and IS specific
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds.[9][22] For a primary amine like 7-MeO-THN-1-amine, derivatization is often necessary to improve its chromatographic properties and thermal stability.[11]

Rationale: GC-MS can offer excellent chromatographic resolution and is a well-established technique in many laboratories. However, the need for derivatization adds an extra step to the sample preparation process.

Protocol: GC-MS Analysis
  • Derivatization: After extraction and evaporation, the residue is derivatized using an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) to convert the primary amine into a less polar and more volatile derivative.[11]

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is commonly used.[9]

    • Oven Program: A temperature gradient is used to separate the analytes.

  • MS Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Parameter Typical Value
Column 5% Phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient (e.g., 80°C to 280°C)
Ionization Mode EI
Detection Mode SIM

Method Validation Summary (Example Data)

The following table provides an example of typical performance characteristics for a validated LC-MS/MS method for the quantification of 7-MeO-THN-1-amine in human plasma.

Parameter Result
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LOQ 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

Conclusion

The successful quantification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in biological samples relies on the careful selection and optimization of both sample preparation and analytical techniques. For high sensitivity and throughput, a validated LC-MS/MS method coupled with solid-phase extraction is the recommended approach. However, GC-MS after derivatization remains a viable alternative. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating robust bioanalytical methods for this and structurally related compounds. Adherence to rigorous validation procedures is paramount to ensure the generation of high-quality, reliable data for research and regulatory submissions.

References

  • Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. (n.d.).
  • Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. (n.d.).
  • Solid-phase extraction in amphetamine and methamphetamine analysis of urine. (n.d.). PubMed.
  • Quantification of Amphetamine in Urine: Solid-Phase Extraction, Polymeric-Reagent Derivatization and Reversed-Phase High-Performance Liquid Chromatography. (n.d.). PubMed.
  • Solid Phase Extraction of Amphetamine and Methamphetamine from Urine. (2014, August 26).
  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. (n.d.). PubMed.
  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17).
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020, June 5). NIH.
  • Quantitation of tetramethylene disulfotetramine in human urine using isotope dilution gas chromatography mass spectrometry (GC/MS and GC/MS/MS). (2010, October 1). PubMed.
  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. (n.d.). NIH.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications.
  • Analytical Procedures and Methods Validation - FDA. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register.
  • FDA publishes new Guidance on Validation of Analytical Methods. (2014, February 27). ECA Academy.
  • Enhancement of Plasma Extraction Recovery of Basic Analytes containing Amino, Pyridine, Quinoline and Imidazole Moieties using Liquid Liquid Extraction and Vacuum Evaporation Techniques: Applied to human volunteers. (n.d.). ResearchGate.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS). (2014, August 21). PubMed.
  • Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS). (2024, February 28). PubMed.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). PubMed Central.
  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. (n.d.). PubChem.
  • Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics. (2013, July 15).
  • ANALYTICAL METHODS. (n.d.).
  • 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PMC.
  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. (2022, August 6). WUR eDepot.
  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. (n.d.). MDPI.
  • A generic sample preparation method for the multiplex analysis of seven therapeutic monoclonal antibodies in human plasma or ser. (2021, August 27). DSpace.
  • Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. (2024, November 26). NIH.
  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. (2022, May 23). PubMed Central.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (n.d.). MDPI.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025, October 13). PubMed.

Sources

Application Note: Characterizing Monoamine Transporter Inhibition using Cell-Based Neurotransmitter Uptake Assays with 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This document provides a detailed guide for the application of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its analogs in cell-based neurotransmitter uptake assays. We delve into the scientific rationale behind the experimental design, provide step-by-step protocols for characterizing compound interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and discuss data interpretation. While specific pharmacological data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is not extensively available in public literature, the protocols outlined herein are benchmark methods for determining the potency and selectivity of novel psychoactive compounds belonging to the aminotetralin class.

Scientific Introduction: The Critical Role of Monoamine Transporters and the Interest in Aminotetralin Analogs

Monoamine transporters (MATs), including DAT, SERT, and NET, are integral membrane proteins that regulate neurotransmission by reuptaking their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft into the presynaptic neuron.[1][2] This reuptake process is crucial for terminating the synaptic signal and maintaining neurotransmitter homeostasis.[2] Consequently, MATs are significant targets for therapeutic drugs aimed at treating a wide range of neuropsychiatric disorders such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]

The aminotetralin scaffold is a core component of several well-known monoamine reuptake inhibitors, such as sertraline, a selective serotonin reuptake inhibitor (SSRI).[4] 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine shares this structural backbone, suggesting its potential as a modulator of MAT activity. The precise characterization of how such novel compounds interact with each transporter is a critical step in the drug discovery process. Cell-based neurotransmitter uptake assays provide a robust and controlled in vitro system to determine a compound's potency (typically as an IC50 value) and selectivity profile across the different monoamine transporters.

Principle of the Neurotransmitter Uptake Assay

The fundamental principle of a neurotransmitter uptake assay is to measure the ability of a test compound to inhibit the transport of a specific substrate into cells that are engineered to express a particular monoamine transporter.[5][6] This is typically achieved by incubating the cells with a labeled substrate (either radioactive or fluorescent) in the presence and absence of the test compound. A reduction in the accumulation of the labeled substrate inside the cells indicates that the test compound is inhibiting the transporter's function.

These assays are commonly performed using human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells, which do not endogenously express significant levels of MATs. These cells can be stably or transiently transfected to express high levels of a single human monoamine transporter (hDAT, hSERT, or hNET), creating a clean and specific system for studying drug-transporter interactions.

Visualization of the Experimental Workflow and Mechanism

To conceptualize the experimental process and the underlying biological mechanism, the following diagrams are provided.

Caption: High-level overview of the cell-based neurotransmitter uptake assay workflow.

G cluster_synapse Synaptic Cleft Model Presynaptic Presynaptic Neuron NT Neurotransmitter Presynaptic->NT Exocytosis Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, or NET) Transporter->Presynaptic Vesicle Vesicle Vesicle->Presynaptic Release NT->Postsynaptic Binding to Receptors NT->Transporter Reuptake TestCompound 7-MeO-THN-1-amine (Inhibitor) TestCompound->Transporter Inhibition

Caption: Mechanism of action of a monoamine transporter inhibitor at the synapse.

Detailed Protocols

The following are detailed protocols for performing radiolabeled neurotransmitter uptake assays. While fluorescent assays are also available and offer a non-radioactive alternative, radiolabeled assays are considered the gold standard for their high sensitivity and direct measurement of substrate transport.[5]

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Parental HEK293 cells for determining non-specific uptake.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test Compound: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Reference Inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), and Desipramine (for NET) for positive controls.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • 96-well Plates: Poly-D-lysine coated plates for cell culture.

Step-by-Step Protocol
  • Cell Plating:

    • One day prior to the assay, seed the transporter-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well.

    • Also, plate the parental HEK293 cells in a few wells to determine non-specific uptake.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and monolayer formation.

  • Preparation of Assay Solutions:

    • On the day of the assay, prepare serial dilutions of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and the reference inhibitors in KRH buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.

    • Prepare the radiolabeled substrate solution in KRH buffer. The final concentration should be close to the Km value for each transporter to ensure sensitive detection of inhibition (typically in the low nanomolar range).

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash the cells once with KRH buffer.

    • Add 50 µL of the test compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at the chosen temperature. This incubation time should be within the linear range of uptake for each transporter.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking the plate for 10-15 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 3-4 mL of scintillation cocktail to each vial.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of substrate taken up by the cells.

Data Analysis
  • Calculate Specific Uptake:

    • Average the CPM values for the replicate wells.

    • Subtract the average non-specific uptake (from wells with parental cells or in the presence of a saturating concentration of a known inhibitor) from all other values to obtain the specific uptake.

  • Generate IC₅₀ Curves:

    • Express the specific uptake in the presence of the test compound as a percentage of the control (vehicle-treated) specific uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific substrate uptake.

Expected Results and Interpretation

TransporterIC₅₀ (nM)
hDAT50
hSERT5
hNET250

Interpretation of Hypothetical Data:

  • Potency: The IC₅₀ values indicate the concentration of the compound required to achieve 50% inhibition of transporter activity. A lower IC₅₀ value signifies higher potency. In this hypothetical case, the compound is most potent at hSERT.

  • Selectivity: By comparing the IC₅₀ values across the different transporters, the selectivity profile can be determined. The hypothetical compound shows a 10-fold selectivity for hSERT over hDAT (50 nM / 5 nM) and a 50-fold selectivity for hSERT over hNET (250 nM / 5 nM). This would classify it as a potent and selective serotonin reuptake inhibitor (SSRI).

Trustworthiness and Self-Validation

To ensure the reliability and validity of the assay results, the following controls should be included in every experiment:

  • Positive Controls: Known inhibitors for each transporter (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) should be run in parallel to confirm that the assay system is responding correctly.

  • Negative Controls: Vehicle controls (containing the same concentration of solvent as the test compound wells) are essential to define 100% transporter activity.

  • Non-Specific Uptake Control: Using either parental cells lacking the transporter or a saturating concentration of a known inhibitor to define the baseline signal that is not mediated by the specific transporter.

  • Linearity of Uptake: Time-course experiments should be performed during assay development to ensure that the chosen incubation time is within the linear phase of substrate uptake.

Conclusion

Cell-based neurotransmitter uptake assays are indispensable tools in modern drug discovery for the characterization of novel compounds targeting monoamine transporters. By employing the detailed protocols and validation strategies outlined in this application note, researchers can reliably determine the potency and selectivity of compounds like 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its analogs. This information is critical for understanding their mechanism of action and for guiding further preclinical and clinical development.

References

  • Fornes, A., et al. (2015). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology, 115(8), 1475-1485. Available from: [Link]

  • Kozell, L. B., et al. (2009). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(11), 1726-1735. Available from: [Link]

  • Plenge, P., & Mellerup, E. T. (1991). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 204(3), 315-322. Available from: [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

  • Kaufmann, K., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules, 25(5), 1064. Available from: [Link]

  • Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

  • Sucic, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 237. Available from: [Link]

  • Wikipedia. (n.d.). 1-Aminotetralin. Retrieved from [Link]

  • Daws, L. C., & Gould, G. G. (2011). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics, 131(1), 82-91. Available from: [Link]

  • PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

  • PubChem. (n.d.). Sertraline. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride as a Versatile Intermediate in Neuropharmacological Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminotetralin Scaffold in Modern CNS Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutics targeting the central nervous system (CNS) often hinges on the strategic use of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets. Among these, the aminotetralin core is preeminent, serving as the foundation for numerous potent and selective ligands for dopaminergic and serotonergic receptors. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a crucial intermediate in this domain. Its structure presents a unique combination of features: a conformationally restricted phenethylamine backbone, a primary amine for versatile functionalization, and a methoxy group that acts as a synthetic handle for introducing key pharmacophoric elements.

This guide provides an in-depth exploration of the application of this intermediate, moving beyond simple procedural descriptions to elucidate the underlying chemical logic and pharmacological relevance. The protocols herein are designed for researchers and drug development professionals aiming to leverage this building block for the synthesis of next-generation CNS-active agents, particularly agonists and antagonists for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptors.[1][2][3]

Physicochemical and Safety Profile

A thorough understanding of the starting material is fundamental to successful synthesis and safe laboratory practice. The key properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are summarized below.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Molecular Formula C₁₁H₁₆ClNO [4]
Molecular Weight 213.70 g/mol [4]
Appearance White to off-white solid/powder
Melting Point 245°C
Solubility Soluble in water and methanol.

| CAS Number | 50399-51-4 (for free base) |[4] |

Safety and Handling: As a chemical intermediate, proper handling is imperative. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][6] Store the compound in a tightly sealed container in a cool, dark, and dry place, away from oxidizing agents.

Core Synthetic Strategy: Rationale and Workflow

The synthetic utility of 7-methoxy-1-aminotetralin hydrochloride stems from two primary reactive sites: the primary amine at the C1 position and the methoxy group at the C7 position.

  • The Primary Amine (C1): This nucleophilic center is the principal point for introducing substituents to modulate receptor affinity, selectivity, and efficacy. N-alkylation, N-acylation, and reductive amination are common transformations used to build out diverse chemical libraries from this handle.

  • The Methoxy Group (C7): This group is often a precursor to a phenolic hydroxyl group. A hydroxyl moiety at this position (or the analogous C8 position in related scaffolds) is a critical pharmacophore for high-affinity binding to many serotonin and dopamine receptors, acting as a hydrogen bond donor.[3][7]

The general workflow for elaborating this intermediate into a pharmacologically active compound often follows a logical sequence, as depicted in the diagram below.

G Start 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl Step1 Step 1: N-Functionalization (e.g., Reductive Amination) Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Introduce R-groups for receptor selectivity Step2 Step 2: O-Demethylation (e.g., BBr₃ Cleavage) Intermediate->Step2 Product Final Ligand (e.g., 7-Hydroxy Derivative) Step2->Product Unmask key pharmacophore (phenolic -OH) G cluster_0 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_1 5-HT7 Receptor Pathway (Gs-coupled) Agonist1 7-OH-Aminotetralin (Agonist) Receptor1 5-HT1A Receptor Agonist1->Receptor1 G_protein1 Gi/o Protein Receptor1->G_protein1 activates Effector1 Adenylyl Cyclase G_protein1->Effector1 inhibits SecondMessenger1 cAMP Effector1->SecondMessenger1 production node_dummy1 Outcome1 Neuronal Inhibition SecondMessenger1->Outcome1 leads to Agonist2 7-OH-Aminotetralin (Agonist) Receptor2 5-HT7 Receptor Agonist2->Receptor2 G_protein2 Gs Protein Receptor2->G_protein2 activates Effector2 Adenylyl Cyclase G_protein2->Effector2 stimulates SecondMessenger2 cAMP Effector2->SecondMessenger2 production node_dummy2 Outcome2 PKA → ERK Activation (Neuronal Modulation) SecondMessenger2->Outcome2 leads to

Sources

Purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Definitive Purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride for In Vivo Studies

Authored by: A Senior Application Scientist

Abstract

The Purity Imperative in Preclinical Research

Before commencing any purification protocol, it is critical to understand why exceptional purity is a non-negotiable prerequisite for in vivo studies. Regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate that sufficient Chemistry, Manufacturing, and Controls (CMC) information be established to ensure a compound's safety and quality, even in early development phases.[1] For non-clinical and early in vivo efficacy studies, a purity level of 98% or higher is standard practice.[3]

The core justifications for this stringent requirement are:

  • Data Integrity: The observed biological effect must be attributable solely to the active pharmaceutical ingredient (API), not to impurities which may have their own pharmacological or toxicological profiles.[4]

  • Safety and Animal Welfare: Unidentified impurities can be toxic, leading to adverse events in study animals that are unrelated to the compound of interest. This not only compromises the study's ethical standing but also confounds safety assessments.

  • Reproducibility: The impurity profile of a compound can vary between batches, especially when scaling up synthesis.[3] Using a highly purified, well-characterized compound ensures that results are consistent and reproducible across different experiments and research groups.

This guide, therefore, establishes a workflow to achieve and analytically prove a purity of ≥99% for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Purification Strategy: The Rationale for Recrystallization

While various purification techniques exist, recrystallization is the chosen method for this application due to its efficiency, scalability, and suitability for crystalline solids such as hydrochloride salts. The principle relies on the differential solubility of the target compound versus its impurities in a selected solvent system at varying temperatures.

Causality Behind Experimental Choice: The starting point is a crude batch of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl, likely containing residual reagents, reaction byproducts, or isomers from its synthesis.[5][6] As a hydrochloride salt, the compound is polar and will exhibit good solubility in protic solvents like lower-chain alcohols (e.g., methanol, ethanol) and poor solubility in non-polar solvents (e.g., hexanes, diethyl ether). The ideal recrystallization solvent will completely dissolve the compound and its impurities at an elevated temperature but allow only the target compound to selectively crystallize upon cooling, leaving the impurities behind in the "mother liquor."

A mixed-solvent system, typically an alcohol/water or alcohol/anti-solvent combination, often provides the optimal solubility gradient needed for high-purity crystal formation. For this protocol, we will focus on an ethanol and water system.

Comprehensive Workflow for Purification and Validation

The entire process from crude material to a certified in vivo-ready compound is a structured, multi-stage workflow. Each stage has a defined purpose and quality gate.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Validation A Crude Material Received B Initial QC Analysis (HPLC, ¹H NMR) A->B Sample C Recrystallization Protocol B->C Proceed if Characterized D Drying Under High Vacuum C->D Isolate & Wash Crystals E Final QC Analysis (HPLC, ¹H NMR, MS, LOD) D->E Submit for Analysis F Release for In Vivo Studies (Purity ≥99%) E->F Pass/Fail

Caption: High-level workflow from crude material to final release.

PART A: EXPERIMENTAL PROTOCOLS

Protocol 1: High-Purity Recrystallization

This protocol details the steps for purifying the crude hydrochloride salt. Safety glasses, lab coat, and chemical-resistant gloves are mandatory. All operations should be performed in a chemical fume hood.

Table 1: Reagents and Equipment

Item Specification Rationale
Crude Compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl The material to be purified.
Solvent 1 Ethanol (200 Proof, ACS Grade) Primary solvent with good solubility at high temperature.
Solvent 2 Deionized Water Anti-solvent to reduce solubility and induce crystallization.
Glassware Erlenmeyer flask, reflux condenser, Buchner funnel Standard equipment for recrystallization.
Filtration Vacuum flask, filter paper (Whatman No. 1 or equivalent) For isolating the purified crystals.
Heating Stirring hotplate To achieve dissolution.

| Cooling | Ice-water bath | To maximize crystal yield. |

G start Start: Crude Material dissolve 1. Dissolve crude in minimum hot ethanol start->dissolve add_water 2. Add hot water dropwise until solution becomes faintly turbid dissolve->add_water reheat 3. Re-heat to achieve a clear solution add_water->reheat cool_slow 4. Cool slowly to room temperature reheat->cool_slow cool_ice 5. Cool further in ice-water bath (1 hr) cool_slow->cool_ice filtrate 6. Isolate crystals by vacuum filtration cool_ice->filtrate wash 7. Wash crystals with cold ethanol/water (9:1) filtrate->wash dry 8. Dry under high vacuum at 40-50°C to constant weight wash->dry end_node End: Purified Crystalline Solid dry->end_node

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a minimal amount of hot ethanol, just enough to create a slurry. Heat the mixture to a gentle reflux (~78°C) with stirring until the solid is fully dissolved.

  • Induce Supersaturation: While maintaining the heat, add deionized water dropwise until the solution shows the first sign of persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes perfectly clear again. This ensures the system is saturated but not yet precipitating, the ideal state for forming high-quality crystals.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is paramount as it encourages the formation of large, well-ordered crystals, which tend to exclude impurities more effectively than the rapidly formed small crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a vacuum flask.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 9:1 ethanol/water mixture. This removes any residual mother liquor containing the dissolved impurities.

  • Drying: Carefully transfer the purified crystals to a pre-weighed glass dish and dry them under high vacuum at 40-50°C until a constant weight is achieved. This step is critical for removing residual solvents, which must be quantified.

Protocol 2: Analytical Quality Control and Validation

This protocol establishes the analytical tests required to certify the purity and identity of the final compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of small organic molecules.

Table 2: HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Standard for separating compounds of moderate polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Provides acidic pH to ensure the amine is protonated.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic modifier for elution.
Gradient 10% to 90% B over 15 minutes A broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 220 nm and 275 nm Wavelengths chosen to detect the aromatic system.
Injection Volume 5 µL Standard volume.

| Sample Prep | ~1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution. |

The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. For in vivo use, the main peak should represent ≥99.0% of the total integrated area.

B. Nuclear Magnetic Resonance (¹H NMR) for Identity and Impurity Confirmation

¹H NMR confirms the chemical structure of the compound and can detect the presence of organic impurities and residual solvents. The spectrum should be clean, with sharp signals corresponding to the expected structure.[7]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis: The resulting spectrum should match reference spectra for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Key signals include the aromatic protons, the methoxy singlet (~3.8 ppm), and the aliphatic protons of the tetralin core. The absence of significant unassigned peaks is crucial.

C. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the identity of the compound by measuring its mass-to-charge ratio (m/z).

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this amine.

  • Expected Result: The analysis should show a prominent ion corresponding to the free base [M+H]⁺ at m/z ≈ 178.12.[8]

D. Loss on Drying (LOD) for Residual Solvent Content

This gravimetric test determines the amount of volatile matter (primarily residual solvents) in the sample. A sample is weighed, heated under vacuum, and re-weighed. The weight loss should typically be less than 0.5% for an in vivo grade compound.

Data Summary and Acceptance Criteria

All analytical data must be compiled and compared against pre-defined acceptance criteria before the batch can be released for animal studies.

Table 3: Example Purity Profile Before and After Purification

Analysis Crude Material (Typical) Purified Material (Acceptance Criteria)
Appearance Off-white to tan solid White to off-white crystalline solid
HPLC Purity 90-97% ≥ 99.0%
¹H NMR Conforms to structure, may show impurity peaks Conforms to structure, no significant impurities
MS [M+H]⁺ m/z ≈ 178.12 m/z ≈ 178.12

| LOD | > 1% | ≤ 0.5% |

Final Compound Handling and Storage

Once purified and certified, the compound must be stored correctly to maintain its integrity.

  • Storage: Store in a tightly sealed, clearly labeled container at -20°C.

  • Environment: Protect from light and moisture to prevent degradation.

  • Documentation: A complete Certificate of Analysis (CoA) summarizing all the QC results from Protocol 2 must accompany the batch.

Conclusion

The successful execution of in vivo studies relies fundamentally on the quality of the materials used. The protocols detailed in this application note provide a robust and scientifically-defensible pathway for the purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. By integrating a rational purification strategy with a comprehensive, multi-technique analytical validation process, researchers can proceed with confidence that their results will be accurate, reproducible, and free from the confounding influence of impurities.

References

  • (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride(1423040-65-6) 1 H NMR. ChemicalBook.
  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2. PubChem.
  • purity, in vivo toxicity, & clinical trial material. Chem Help ASAP via YouTube. (2023).
  • Contents. The Royal Society of Chemistry.
  • (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol synthesis. ChemicalBook.
  • How to Synthesize 7-Methoxy-1-tetralone?. Guidechem. (2023).
  • INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration (FDA).
  • GFI #3 GENERAL PRINCIPLES FOR EVALUATING THE SAFETY OF COMPOUNDS USED IN FOOD-PRODUCING ANIMALS. Regulations.gov. (2006).
  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. PubChem.
  • FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Pharmaceutical Technology. (2024).
  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA).
  • 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChemLite.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This molecule is a valuable building block, and its efficient synthesis is critical for downstream applications. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity. We will address common challenges encountered in the laboratory, providing scientifically-grounded solutions to help you optimize your experimental outcomes.

The most prevalent synthetic route involves a two-step process starting from 7-Methoxy-1-tetralone: oximation followed by the reduction of the resulting oxime to the target primary amine. This guide focuses on maximizing the efficiency of these critical steps.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My yield for the first step, the synthesis of 7-Methoxy-1-tetralone oxime, is consistently low. What are the likely causes and how can I fix it?

Plausible Causes & Recommended Solutions:

  • Incomplete Reaction: The condensation reaction between a ketone and hydroxylamine is an equilibrium process. To drive it to completion, it's essential to remove the water byproduct or use an excess of one reagent.

    • Solution: While a Dean-Stark trap can be used, a more common and practical approach is to adjust the stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride.

  • Suboptimal pH: The reaction's rate and equilibrium position are highly pH-dependent. If the medium is too acidic, the nitrogen of hydroxylamine becomes fully protonated, losing its nucleophilicity. If too basic, the hydroxylamine may be unstable.

    • Solution: The reaction is typically buffered. The addition of a base like sodium acetate or pyridine is crucial. This base deprotonates the hydroxylamine hydrochloride in situ to generate free hydroxylamine, the active nucleophile, while maintaining a pH that is optimal for the condensation reaction. A typical procedure involves dissolving hydroxylamine hydrochloride and sodium acetate in an alcohol/water mixture before adding the tetralone.

  • Product Hydrolysis: The formed oxime can hydrolyze back to the ketone and hydroxylamine, especially if heated for extended periods in the presence of strong acid.[1]

    • Solution: Ensure the reaction is not subjected to overly harsh acidic conditions upon workup. Monitor the reaction by Thin Layer Chromatography (TLC) and, once complete, proceed with isolation promptly.

Q2: The reduction of the 7-Methoxy-1-tetralone oxime is very slow, or the reaction stalls, leaving a significant amount of starting material.

Plausible Causes & Recommended Solutions:

  • Catalyst Inactivity (for Catalytic Hydrogenation): This is the most common issue. Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C) can lose activity due to improper storage, handling, or poisoning.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of a high-quality catalyst. Raney Nickel is often supplied as a slurry in water or ethanol and should not be allowed to dry out.

      • Increase Catalyst Loading: While not always ideal due to cost, increasing the weight percentage of the catalyst (e.g., from 5 wt% to 10 wt%) can significantly increase the reaction rate.

      • Check for Poisons: Ensure all solvents and reagents are pure. Sulfur, nitrogen, and halogen compounds can act as catalyst poisons.

  • Insufficient Hydrogen Pressure/Agitation: For catalytic hydrogenations, effective mass transfer of hydrogen gas to the catalyst surface is critical.

    • Solution: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi, within the safety limits of your equipment). Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid-solid contact.

  • Choice of Reducing Agent: Some reducing agents are simply not potent enough for the sterically hindered and electronically stable tetralone oxime.

    • Solution: Catalytic hydrogenation is generally the most effective method.[2] Alternatives like Zinc dust with ammonium formate or acetic acid can also be effective but may require heating.[3]

Q3: My main problem is the formation of significant byproducts during the oxime reduction, leading to a low yield of the desired primary amine. How can I improve selectivity?

Plausible Causes & Recommended Solutions:

This is the most critical challenge in this synthesis. The reduction of an oxime can proceed through several competing pathways.

  • Formation of Secondary Amines: This occurs when the initially formed primary amine attacks an imine intermediate (formed from the partial reduction of the oxime).

    • Solution: The addition of ammonia or an ammonium salt during catalytic hydrogenation can suppress secondary amine formation.[4] Ammonia acts as a large excess of a competing nucleophile, minimizing the chance of the product amine reacting further. Using Raney Nickel in ammoniacal ethanol is a classic and effective method.

  • Beckmann Rearrangement: Under acidic conditions, the oxime can rearrange to form the corresponding lactam (7-methoxy-3,4-dihydro-1H-benzo[b]azepin-2-one). This is a major yield-reducing side reaction.

    • Solution: Avoid strongly acidic conditions during the reduction. If using a method that generates acid (e.g., Zn in acetic acid), neutralize the reaction mixture promptly upon completion. When using catalytic hydrogenation, the presence of a base (like ammonia) is highly beneficial as it prevents the accumulation of any acidic species that might catalyze the rearrangement.[1][5]

  • Incomplete Reduction to Hydroxylamine: The reduction can sometimes stop at the hydroxylamine stage, especially with milder reducing agents or deactivated catalysts.[6]

    • Solution: Ensure sufficient catalyst activity and reaction time. Platinum-based catalysts are known to sometimes favor hydroxylamine formation, whereas Raney Nickel or Palladium are generally more effective for complete reduction to the amine.[2]

Visualizing the Competing Pathways

The following diagram illustrates the critical decision point in the reduction of the oxime intermediate. The desired pathway leads to the primary amine, while competing pathways lead to unwanted byproducts.

G cluster_0 Oxime Reduction Stage Oxime 7-Methoxy-1-tetralone Oxime Imine Imine Intermediate Oxime->Imine Reduction (N-O Cleavage) Hydroxylamine Hydroxylamine (Side Product) Oxime->Hydroxylamine Partial Reduction (C=N Reduction) Lactam Lactam (Beckmann) (Side Product) Oxime->Lactam Acidic Conditions Amine Primary Amine (Target) Imine->Amine Further Reduction (Desired Path) SecondaryAmine Secondary Amine (Side Product) Imine->SecondaryAmine + Primary Amine caption Key competing pathways in oxime reduction.

Caption: Key competing pathways in oxime reduction.

Q4: I have successfully synthesized the amine, but I am struggling with the final isolation and purification of the hydrochloride salt, resulting in a sticky solid or low recovery.

Plausible Causes & Recommended Solutions:

  • Residual Solvent or Water: The presence of water or protic solvents can prevent the clean precipitation of the hydrochloride salt, often leading to an oil or a gummy solid.

    • Solution: After the workup to isolate the free amine, ensure the organic extract is thoroughly dried using a drying agent like anhydrous sodium sulfate or magnesium sulfate. It is critical to completely remove the extraction solvent under reduced pressure before attempting salt formation.

  • Improper Salt Formation Technique: Simply adding aqueous HCl is not recommended as it introduces water.

    • Solution: The most reliable method is to dissolve the purified free amine (which should be an oil or low-melting solid) in a non-polar, anhydrous solvent like diethyl ether, toluene, or ethyl acetate. Then, bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a fine, white solid.

  • Purity of the Free Amine: If the free amine contains non-basic impurities, they will remain in the mother liquor during salt precipitation. However, if it contains basic impurities, they may co-precipitate, affecting the quality of the final product.

    • Solution: If purity is an issue, consider purifying the free amine by column chromatography on silica gel before proceeding with salt formation. A solvent system like dichloromethane/methanol with a small amount of triethylamine can be effective.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most reliable method for reducing the 7-methoxy-1-tetralone oxime? Based on literature and industrial practice, catalytic hydrogenation using Raney Nickel in ethanolic ammonia is one of the most robust and high-yielding methods.[4] This combination effectively reduces the oxime to the primary amine while simultaneously suppressing the formation of secondary amines and preventing Beckmann rearrangement.

  • FAQ 2: How can I definitively distinguish between the product amine and the lactam byproduct from Beckmann rearrangement? The most effective analytical techniques are NMR and Mass Spectrometry.

    • ¹H NMR: The lactam will show a characteristic amide N-H proton signal, typically a broad singlet between 7-9 ppm. The primary amine will show an amine N-H₂ signal, usually a broad singlet at a much lower chemical shift (1-4 ppm), which disappears upon a D₂O shake.

    • Mass Spec: The amine and the lactam are constitutional isomers and will have the same molecular weight (177.24 g/mol ).[7] However, their fragmentation patterns will be different.

    • IR Spectroscopy: The lactam will have a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, which will be absent in the spectrum of the amine.

  • FAQ 3: What analytical techniques are best for monitoring the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase like ethyl acetate/hexane (e.g., 30:70 v/v). The starting tetralone is the least polar, the oxime is intermediate, and the final amine product is the most polar (it will have a low Rf value and may streak without a basic additive like triethylamine in the eluent). Staining with potassium permanganate or ninhydrin (for the amine) can aid visualization.

  • FAQ 4: How critical is the purity of the starting 7-Methoxy-1-tetralone? It is very critical. Impurities in the starting material can carry through the synthesis or interfere with the reactions. For instance, any unreacted starting materials from the tetralone synthesis could be reduced in the hydrogenation step, complicating purification.[8] It is highly recommended to use 7-Methoxy-1-tetralone with >98% purity, which can be achieved by recrystallization if necessary.[9]

Detailed Experimental Protocols

The following diagram outlines the optimized workflow discussed in this guide.

G Start 7-Methoxy-1-tetralone Step1 Step 1: Oximation - NH2OH·HCl - NaOAc - EtOH/H2O, Reflux Start->Step1 Intermediate 7-Methoxy-1-tetralone Oxime Step1->Intermediate Step2 Step 2: Reduction - Raney Ni - NH3/EtOH - H2 (50-100 psi) Intermediate->Step2 Product_FreeBase Crude Amine (Free Base) Step2->Product_FreeBase Step3 Step 3: Purification & Salt Formation - Anhydrous Solvent (Et2O) - Anhydrous HCl Product_FreeBase->Step3 FinalProduct Final Product: Amine Hydrochloride Salt Step3->FinalProduct caption Optimized synthesis workflow.

Caption: Optimized synthesis workflow.

Protocol A: Synthesis of 7-Methoxy-1-tetralone Oxime
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-Methoxy-1-tetralone (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 mixture) to dissolve the tetralone.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 80-90°C) and stir. Monitor the reaction by TLC until the starting tetralone spot has disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically a white to off-white solid and is often pure enough for the next step.

Protocol B: Catalytic Hydrogenation of the Oxime to the Amine
  • Safety First: Conduct this reaction in a well-ventilated fume hood using equipment rated for pressure hydrogenation.

  • In a pressure vessel (e.g., a Parr shaker), add the 7-Methoxy-1-tetralone oxime (1.0 eq).

  • Add anhydrous ethanol saturated with ammonia gas.

  • Carefully add Raney Nickel catalyst (approx. 10-20% by weight, as a slurry). Ensure the catalyst is always kept wet with solvent.

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Begin vigorous shaking or stirring and heat to 40-50°C if necessary to increase the rate.

  • Monitor the reaction by observing hydrogen uptake. When uptake ceases (typically 6-12 hours), the reaction is complete.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Crucial Step: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Wash the Celite pad thoroughly with ethanol. Do not allow the Celite pad with the catalyst to dry in the air. Quench it immediately with copious amounts of water.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as an oil. This can then be purified as described in Q4.

References

  • ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Available at: [Link]

  • Fang, H., Wang, G., & Oestreich, M. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

  • Sciencemadness.org. (2010). Reduction of oximes to corresponding amines. Available at: [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Available at: [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]

  • Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Available at: [Link]

Sources

Identifying degradation products of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on identifying its potential degradation products. Our expertise is rooted in established analytical chemistry principles and field-proven insights to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that may arise during the handling and analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Q1: What are the expected degradation pathways for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride under typical stress conditions?

A1: Based on the chemical structure, featuring a primary amine and a methoxy-substituted tetralin ring, the primary degradation pathways are anticipated to be oxidation and photodegradation. The primary amine is susceptible to oxidation, potentially forming N-oxide derivatives or undergoing deamination. The methoxy group is generally stable, but the aromatic ring can be susceptible to photolytic degradation. Studies on structurally similar compounds, such as sertraline, have shown stability under hydrolytic (acidic, basic, and neutral) and thermal stress conditions, with degradation primarily observed under oxidative and photolytic stress.[1]

Q2: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A2: Yes, unexpected peaks are often indicative of impurities or degradation products. To confirm, you should perform a forced degradation study. By subjecting a sample of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride to controlled stress conditions (e.g., exposure to an oxidizing agent like hydrogen peroxide or UV light), you can generate the primary degradation products. Comparing the chromatograms of the stressed and unstressed samples will help identify the degradation peaks.

Q3: What is the best analytical technique to identify the structure of unknown degradation products?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF), is the most powerful tool for this purpose.[1] HPLC separates the degradation products from the parent compound, and the mass spectrometer provides accurate mass data, which can be used to determine the elemental composition of the unknown peaks. Tandem mass spectrometry (MS/MS) experiments can further provide structural fragments, aiding in the complete elucidation of the degradation product's structure.

Q4: How can I prevent the degradation of my sample during storage and analysis?

A4: To minimize degradation, store 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a solid in a cool, dark, and dry place. For solutions, use amber vials to protect from light and consider preparing fresh solutions for each experiment. If oxidative degradation is a concern, purging the solvent with an inert gas like nitrogen before preparing the sample solution can be beneficial.

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Guide 1: Poor Peak Shape or Tailing in HPLC Analysis
Symptom Potential Cause Troubleshooting Step
Tailing peak for the parent compoundSecondary interactions with the stationary phaseThe primary amine in the molecule can interact with residual silanols on C18 columns. Try using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competing amine, like triethylamine (0.1-0.2%), to the mobile phase can improve peak shape.
Broad or split peaksCo-elution of isomers or degradation productsReview your synthesis route for potential isomeric impurities. Perform a forced degradation study to see if the peak shape changes or new peaks appear. Optimize the mobile phase gradient or try a different stationary phase for better resolution.
Drifting retention timesUnstable mobile phase pH or column temperatureEnsure the mobile phase is well-buffered, especially if working near the pKa of the analyte. Use a column oven to maintain a constant temperature throughout the analysis.
Guide 2: Inconsistent Quantification Results
Symptom Potential Cause Troubleshooting Step
High variability between injectionsSample instability in the autosamplerThe compound may be degrading in the sample vial. Try using a cooled autosampler and prepare fresh samples more frequently. If photodegradation is suspected, use amber autosampler vials.
Non-linear calibration curveDetector saturation or presence of interfering peaksEnsure the concentration of your standards is within the linear range of the detector. If necessary, dilute the samples. Check for co-eluting impurities under the main peak using a photodiode array (PDA) detector to assess peak purity.
Low recoveryInefficient extraction from the sample matrixOptimize your sample preparation procedure. Ensure the pH of the extraction solvent is appropriate to maintain the analyte in a soluble and stable form.

III. Experimental Protocols

The following protocols provide a starting point for the analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and the identification of its degradation products.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to generate potential degradation products for analytical method development and validation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC-UV and HPLC-MS.

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

IV. Predicted Degradation Pathways

Based on the chemical structure and data from similar compounds, the following degradation pathways are proposed.

Oxidative Degradation

The primary amine is the most likely site for oxidation, which can lead to the formation of an N-oxide derivative. Further oxidation could potentially lead to cleavage of the C-N bond.

Oxidative_Degradation Parent 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Deamination Deamination Product (Ketone) N_Oxide->Deamination Further [O]

Caption: Predicted oxidative degradation pathway.

Photodegradation

Photodegradation can be complex. For aromatic amines, photodegradation can involve the formation of radical species, leading to a variety of products, including colored polymeric materials. The methoxy group may also undergo cleavage under harsh photolytic conditions.

Photodegradation_Pathway Parent 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Radical Radical Intermediates Parent->Radical hv Polymer Polymeric Products Radical->Polymer Demethylation Demethylated Product Radical->Demethylation

Caption: Potential photodegradation pathways.

V. References

  • Grover, P., Bhardwaj, M., & Mukherjee, D. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. [Link]

Sources

Troubleshooting inconsistent results in animal studies with 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

A Guide to Troubleshooting Inconsistent Results in Preclinical Animal Studies

Welcome to the technical support guide for researchers using 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a tetralin derivative with significant research interest for its modulation of monoaminergic systems. This guide is designed to help you, the researcher, navigate the complexities of in-vivo pharmacology and troubleshoot the common sources of variability that can arise during animal studies with this compound.

Section 1: Compound Fundamentals & Mechanism of Action

Q1: What is 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and what is its primary mechanism of action?

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the aminotetralin class of compounds.[1][2] Structurally similar compounds, such as 8-OH-DPAT, are well-characterized as potent agonists at serotonin 5-HT1A receptors.[3][4][5] Aminotetralin derivatives can also exhibit activity at dopamine D2 and D3 receptors.[2][4] The primary mechanism of action for this specific compound is likely centered on its activity as a serotonin receptor agonist, although its full receptor binding profile may not be exhaustively characterized. This multifaceted activity means its effects can be complex and highly dependent on the baseline neurochemical state of the animal.[6]

Senior Application Scientist Insight: Think of this compound not as a simple on/off switch, but as a modulator. Its effects are layered upon the animal's existing neurochemistry, which is influenced by everything from genetics to the time of day. This is a critical concept to grasp when troubleshooting. The variability you see might not be a flaw in the experiment, but a reflection of the compound's complex interaction with the biological system.

Q2: I'm observing a U-shaped or biphasic dose-response curve. Is this expected?

This is a frequently observed phenomenon with compounds acting on G-protein coupled receptors like the 5-HT1A receptor. At lower doses, the compound may preferentially act on high-affinity presynaptic autoreceptors (e.g., in the dorsal raphe nucleus), leading to a decrease in serotonin release and producing one type of behavioral effect (e.g., anxiolysis).[7][8] At higher doses, the compound begins to saturate lower-affinity postsynaptic receptors in terminal fields (e.g., hippocampus, cortex), which can elicit different, or even opposing, behavioral outcomes. This can also lead to receptor desensitization or engagement of off-target receptors, contributing to a diminished or altered effect at the highest doses.

The following diagram illustrates a hypothetical biphasic dose-response curve, a common challenge in neuropharmacology.

Biphasic_Response cluster_0 Dose-Response Troubleshooting Start Start Dose-Response Study LowDose Low Dose Range (e.g., 0.01-0.1 mg/kg) Start->LowDose Effect_A Observe Effect 'A' (e.g., Anxiolysis) LowDose->Effect_A Autoreceptor Activation? MidDose Mid Dose Range (e.g., 0.1-1.0 mg/kg) Effect_B Observe Effect 'B' or Sedation (e.g., Motor Impairment) MidDose->Effect_B Postsynaptic Receptor Activation / Off-Target Effects? HighDose High Dose Range (e.g., 1.0-10 mg/kg) NoEffect Loss of Efficacy or Confounding Effects HighDose->NoEffect Receptor Desensitization? Effect_A->MidDose Increasing Dose Effect_B->HighDose Increasing Dose

Caption: A potential pathway for a biphasic dose-response.

Section 2: Formulation and Administration

Q3: My results show high inter-animal variability. Could the formulation be the problem?

Absolutely. This is one of the most common, yet often overlooked, sources of inconsistency.[9] The solubility and stability of your compound in the chosen vehicle are paramount. If the compound is not fully dissolved or precipitates out of solution before or after administration, the actual dose each animal receives can vary significantly.

  • Solubility Test: Before beginning animal studies, perform small-scale solubility tests with common vehicles (see table below). Use a vortex mixer and visual inspection to check for full dissolution. For a more rigorous check, centrifuge the sample and inspect for a pellet.

  • pH Adjustment: Many amine-containing compounds are supplied as salts (e.g., HCl) and are more soluble in acidic conditions. Ensure the final pH of your formulation is compatible with the route of administration (e.g., near neutral for i.p. injection to avoid irritation).

  • Fresh Preparation: Whenever possible, prepare the formulation fresh each day of testing. If storage is necessary, conduct a stability test to ensure the compound remains in solution and does not degrade under your storage conditions (e.g., 4°C, protected from light).[10][11]

  • Consistent Administration: Ensure the formulation is well-mixed (e.g., vortexed) before drawing each dose to prevent issues with any suspension.

VehicleProsConsBest For...
0.9% Saline Isotonic, minimal physiological disruption.Poor solubility for many organic compounds.Water-soluble salts.
Saline + 5-10% Tween 80 Increases solubility of lipophilic compounds.Can cause histamine release or anaphylactoid reactions in some animals/strains.Initial screening of poorly soluble compounds.
5% DMSO / 95% Saline Excellent solubilizing power.Can have its own biological effects; potential for toxicity at higher concentrations.Difficult-to-solubilize compounds; keep DMSO concentration as low as possible.
10% Cremophor EL / 90% Saline Good for highly insoluble compounds.Associated with hypersensitivity reactions and can alter pharmacokinetics.Last resort; requires careful validation and control groups.

Section 3: Experimental Design and Animal-Related Variables

Q4: I am not seeing the expected behavioral effects. How do factors like animal strain, sex, and housing influence the results?

Hidden variables in the experimental environment can dramatically alter the outcomes of rodent behavioral experiments.[12][13] The serotonergic system, which this compound targets, is highly sensitive to environmental and physiological factors.

  • Strain: Different inbred strains of mice (e.g., C57BL/6J vs. BALB/c) and rats (e.g., Sprague-Dawley vs. Wistar) have well-documented differences in baseline anxiety levels, metabolism, and receptor densities.[14] A dose that is anxiolytic in one strain may be ineffective or sedative in another.

  • Sex: The serotonin system is modulated by gonadal hormones, and significant sex differences in 5-HT1A receptor function and response to stress have been reported.[15] Females may also show variability across the estrous cycle. It is crucial to either test both sexes or provide a strong justification for using only one.

  • Housing and Husbandry: Social housing conditions, cage changes, and even the sex of the experimenter can act as stressors that alter an animal's physiological state and subsequent drug response.[12][13] For example, group-housed male mice can form dominance hierarchies, leading to chronic stress in subordinate animals which can significantly impact experimental outcomes.[12]

Workflow cluster_workflow Workflow for Reducing Animal Variability A Animal Arrival & Quarantine B Acclimation Period (Min. 1 week) A->B Control for shipping stress C Consistent Handling (Same experimenter, gentle technique) B->C Reduce handling stress D Habituation to Test Room (Min. 30-60 min before test) C->D Minimize novelty stress E Habituation to Apparatus (Brief exposure on day prior to testing) D->E Reduce apparatus-induced anxiety F Randomized Group Assignment E->F Avoid systematic bias G Blinded Data Collection & Analysis F->G Prevent experimenter bias

Caption: A standard workflow to reduce non-pharmacological variability.

Q5: My anxiolytic compound is causing general locomotor suppression in the Elevated Plus Maze (EPM). How do I interpret this?

This is a classic confounding variable.[9] A decrease in overall activity (e.g., total arm entries) can mask or mimic a true anxiolytic effect (increased time in open arms). The primary cause is often that the dose is too high, leading to sedative side effects.

  • Lower the Dose: This is the most critical step. Anxiolytic effects should be apparent at doses that do not significantly impair motor function.[9]

  • Run a Locomotor Control: Test the same doses in an open field or activity chamber. This allows you to dissociate the effects on anxiety from the effects on general activity. A true anxiolytic should increase center time in the open field without significantly decreasing total distance traveled.[9]

  • Analyze Multiple EPM Parameters: Do not rely solely on "time in open arms." Analyze the percentage of open arm entries relative to total entries. This ratio can sometimes reveal an anxiolytic-like profile even if total activity is slightly reduced.[9]

  • Benchmark with a Standard: Run a parallel experiment with a well-characterized anxiolytic like diazepam to validate your assay's sensitivity.[9]

References

  • BenchChem. (n.d.). Troubleshooting inconsistent results in afloqualone behavioral studies.
  • Gourley, S. L., & Kedves, A. T. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology, 47(1), 211–223.
  • Crawley, J. N. (2008). Rigor and Reproducibility in Rodent Behavioral Research. ILAR Journal, 49(3), 221-231.
  • Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals, 11(4), 1145.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Behavioral Effects of Cariprazine in Rats.
  • Sergeeva, I. I., & Anokhin, K. V. (1999). [Effects of 5-HT1a serotonin receptor agonists on sex motivation in male mice]. Biulleten' eksperimental'noi biologii i meditsiny, 127(2), 224–226.
  • Goodwill, H. L., Manzano-Nieves, G., Gallo, M., & Lee, S. (2022). Sex Differences in Serotonin 5-HT 1A Receptor Responses to Repeated Restraint Stress in Adult Male and Female Rats. Neuropsychopharmacology, 47(1), 224-233.
  • Snoeren, E. M. S., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 46.
  • Snoeren, E. M. S., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 46.
  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
  • Millan, M. J., et al. (2000). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 361-375.
  • Hall, A. W., et al. (1987). Synthesis of some [N-(2-haloalkyl)amino]tetralin derivatives as potential irreversible labels for bovine anterior pituitary D2 dopamine receptors. Journal of Medicinal Chemistry, 30(10), 1879-1887.
  • McKnight, A. T., et al. (1994). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Molecular Pharmacology, 45(5), 927-936.
  • International Feed Industry Federation. (n.d.). STABILITY TESTING OF FEED INGREDIENTS.
  • Shishatskaya, E. I., et al. (2021). Stabilization of the quality of animal feed premixes during storage by introducing special additives. IOP Conference Series: Earth and Environmental Science, 848, 012117.

Sources

Technical Support Center: Optimizing 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Dosage for Behavioral Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN) in behavioral research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven insights for optimizing your experimental design. As a novel research compound, establishing a robust dosing paradigm is the bedrock of generating reproducible and meaningful data. This resource will walk you through the logic and methodology required to achieve that.

Frequently Asked Questions (FAQs)

Q1: What is 7-MeO-THN, and what is its presumed mechanism of action?

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 13914592) is a tetralin derivative.[1] Structurally, it is related to other aminotetralin compounds that are known to interact with monoamine systems. Based on its chemical structure, it is hypothesized to function as a dopamine receptor agonist, likely with activity at D2-like receptors (D2, D3, D4).[2][3] Dopamine agonists are compounds that activate dopamine receptors, mimicking the effect of the endogenous neurotransmitter dopamine.[2] The D2 receptor family is coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and other downstream cellular effects.[4]

Understanding this presumed mechanism is crucial, as it informs the types of behavioral assays where 7-MeO-THN might be active (e.g., locomotor activity, reward learning, motor control) and helps predict potential side effects.[5][6][7]


Q2: I have a new batch of 7-MeO-THN. How do I determine a safe and effective starting dose for my mouse/rat behavioral experiments?

Since 7-MeO-THN is a novel compound with limited public data, you cannot rely on established literature for a precise starting dose. The correct approach is to perform an initial dose-range finding study and a Maximum Tolerated Dose (MTD) assessment.[8]

The primary goal is to identify a dose range that is behaviorally active but not toxic. This involves administering escalating doses of the compound to small groups of animals and observing them for a range of outcomes.

Key Principles for Dose-Range Finding:

  • Logarithmic Dose Spacing: Select doses on a logarithmic or semi-log scale (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). This approach efficiently covers a wide range and is more likely to capture the steep portion of the dose-response curve.[8]

  • Comprehensive Observation: Monitor animals for both general health and behavioral changes. Clinical signs of toxicity can include weight loss (>15%), changes in posture, lethargy, or hyperactivity.[8] Behavioral endpoints relevant to dopamine agonists might include stereotypy (repetitive, purposeless movements), changes in locomotion, or catalepsy.

  • Small Group Sizes: Initially, small groups (n=3-5 per group) are sufficient to establish the general dose range before committing to larger, statistically powered studies.[8]

Example Dose-Range Finding Study Design:

GroupTreatment (Route: Intraperitoneal)Dose (mg/kg)Number of Animals (per sex)Key Observables
1Vehicle (e.g., 10% DMSO in Saline)03-5Baseline activity, general health
27-MeO-THN0.13-5Clinical toxicity signs, locomotor activity, stereotypy
37-MeO-THN1.03-5Clinical toxicity signs, locomotor activity, stereotypy
47-MeO-THN10.03-5Clinical toxicity signs, locomotor activity, stereotypy
57-MeO-THN100.03-5Clinical toxicity signs, locomotor activity, stereotypy

Q3: What is the best vehicle to dissolve 7-MeO-THN for in vivo administration?

Vehicle selection is critical and depends on the compound's solubility.[9] An improper vehicle can cause poor bioavailability, local irritation, or direct toxicity, confounding your results.[10]

  • Assess Solubility: First, determine the solubility of 7-MeO-THN in common preclinical vehicles. Start with the simplest options.

  • Vehicle Control is Mandatory: Always include a vehicle-only control group in your experiments. This ensures that any observed behavioral effects are due to the compound itself and not the solvent system.[9]

Commonly Used Vehicles for In Vivo Studies:

VehicleProperties & Use CasesConsiderations
Normal Saline (0.9% NaCl) Ideal for water-soluble compounds. Isotonic and non-toxic.Unlikely to be suitable for hydrophobic compounds like 7-MeO-THN.
PBS (Phosphate-Buffered Saline) Similar to saline but buffered to maintain a stable pH.Also primarily for water-soluble compounds.
DMSO (Dimethyl Sulfoxide) A powerful organic solvent for highly lipophilic drugs.[11]Can be toxic at high concentrations. For in vivo use, it is typically diluted to <10% in saline or PBS.[12][13]
PEG-400 / Propylene Glycol Co-solvents used for compounds with intermediate solubility.Can cause neurotoxicity or motor impairment at higher concentrations.[10]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes to enhance the solubility of hydrophobic drugs in aqueous solutions.[9][14]Generally considered safe and effective for increasing bioavailability.
Vegetable Oils (e.g., Corn, Sesame) Used for highly lipophilic compounds, often for subcutaneous or oral administration.Not suitable for intravenous injection.[11]

Recommended Workflow for Vehicle Selection:

Caption: Workflow for selecting an appropriate vehicle for 7-MeO-THN.


Troubleshooting Guide

Q4: My dose-range study showed no behavioral effects, even at high doses. What's wrong?

This is a common issue when working with novel compounds. The problem usually lies in pharmacokinetics (what the body does to the drug) or pharmacodynamics (what the drug does to the body).[15][16][17]

Troubleshooting Steps:

  • Check Bioavailability: The compound may not be reaching its target in the central nervous system.

    • Route of Administration: Oral gavage can lead to poor absorption or high first-pass metabolism in the liver.[18] Consider switching from oral (PO) to intraperitoneal (IP) or subcutaneous (SC) injection, which generally leads to higher bioavailability.

    • Solubility Issue: If the compound precipitates out of your vehicle upon injection, it won't be absorbed. Re-evaluate your vehicle choice (see Q3).

    • Conduct a PK Study: The definitive solution is to conduct a basic pharmacokinetic study. Administer a single dose and collect blood (and ideally brain tissue) samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) to measure drug concentration. This will tell you if the drug is getting into circulation and crossing the blood-brain barrier.[19]

  • Re-evaluate the Mechanism:

    • Low Potency: The compound may be a very weak agonist, requiring much higher doses than you tested.

    • Partial Agonist/Antagonist: It might be a partial agonist or even an antagonist, which would produce different behavioral effects than a full agonist.

    • Off-Target Effects: The compound could have other, more potent effects that mask the expected dopaminergic ones.[20][21][22]

Caption: Interplay of Pharmacokinetics (PK) and Pharmacodynamics (PD).


Q5: I'm seeing a U-shaped or biphasic dose-response curve. Is my data incorrect?

Not necessarily. A U-shaped (or inverted U-shaped) dose-response curve is a well-documented phenomenon in pharmacology, especially for compounds acting on the nervous system.

Potential Causes:

  • Autoreceptor Activation: Many dopamine agonists, at low doses, preferentially activate presynaptic D2 autoreceptors.[7] These autoreceptors act as a negative feedback mechanism, reducing dopamine release and leading to a decrease in motor activity. At higher doses, the drug begins to activate postsynaptic D2 receptors, overriding the autoreceptor effect and causing the expected increase in motor activity.

  • Receptor Subtype Selectivity: The drug may have different affinities for different receptor subtypes (e.g., higher affinity for D3 than D2). At low doses, it primarily engages one subtype, while at higher doses, it engages multiple subtypes, leading to a complex behavioral output.[7]

  • Off-Target Engagement: At higher concentrations, the drug may start binding to other receptors (e.g., serotonin or adrenergic receptors) that produce opposing behavioral effects.[20][23]

Actionable Advice: If you observe a biphasic response, it is a valid and important finding. It suggests complex pharmacology. You should characterize this curve fully by adding more dose groups around the "trough" and "peak" of the curve to accurately determine the EC50 for both effects.[24][25]


Q6: How do I move from a dose-range finding study to a definitive behavioral experiment?

Once your initial study has identified a range of doses that are safe and behaviorally active, the next step is to perform a full dose-response curve to characterize the compound's potency and efficacy.

Protocol: Generating a Dose-Response Curve

  • Select Doses: Based on your range-finding data, choose at least 4-6 dose levels that span the full range of the behavioral effect, from no effect to the maximal effect (the top of the "S"-shaped curve). Include a vehicle control.

  • Randomize and Blind: Randomly assign animals to dose groups. The experimenter administering the drug and scoring the behavior should be blind to the treatment condition to avoid bias.[26]

  • Define Time Course: Determine the time of peak effect from your initial observations. Does the behavior change most at 30 minutes post-injection or 60 minutes? Your primary behavioral measurement should occur during this window.

  • Sufficient Sample Size: Increase your sample size to one that is statistically powered (typically n=8-15 per group for rodent behavior).

  • Data Analysis: Plot the mean behavioral response against the logarithm of the dose. Fit the data with a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC50 (the dose that produces 50% of the maximal effect).[27][28]

Caption: Workflow for establishing a robust dose-response curve.

References

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Atcha, Z., Boyd, A. C., & O'Neill, M. J. (2012). Oral dosing of rodents using a palatable tablet. Journal of the American Association for Laboratory Animal Science, 51(3), 379–383. Retrieved from [Link]

  • Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. ILAR Journal, 52(2), 168-180. Retrieved from [Link]

  • PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Atcha, Z., Boyd, A. C., & O'Neill, M. J. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 349–353. Retrieved from [Link]

  • University of Pennsylvania. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Behavior Protocol. Retrieved from [Link]

  • Whitton, A., et al. (2018). Utilizing a Behavioral Assay of Reward Learning to Predict Clinical Response to a Dopamine Agonist in Individuals With Depression. Biological Psychiatry, 83(9), S102. Retrieved from [Link]

  • Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behavioural Brain Research, 150(1-2), 13-21. Retrieved from [Link]

  • Pizzagalli, D. A., et al. (2008). Single dose of a dopamine agonist impairs reinforcement learning in humans: Behavioral evidence from a laboratory-based measure of reward responsiveness. Psychopharmacology, 196(2), 221-232. Retrieved from [Link]

  • Gaylor, D. W. (1992). Relationship between the shape of dose-response curves and background tumor rates. Regulatory Toxicology and Pharmacology, 16(1), 2-9. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Pizzagalli, D. A., et al. (2008). Single dose of a dopamine agonist impairs reinforcement learning in humans: behavioral evidence from a laboratory-based measure of reward responsiveness. Psychopharmacology, 196(2), 221-232. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose response curves of compounds 7a (A), 7b (B), 7c (C) and 7d (D) in.... Retrieved from [Link]

  • Fan, S., et al. (2021). Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans. Pharmacological Research, 163, 105220. Retrieved from [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • StatPearls. (2024). Pharmacokinetics & Pharmacodynamics. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Fuente Revenga, M., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(8), 1234-1243. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine agonist. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Wikipedia. (n.d.). Off-target genome editing. Retrieved from [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • Berthold, E. C., et al. (2022). The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study. Drug Metabolism and Disposition, 50(2), 143-155. Retrieved from [Link]

  • Starr, M. S., & Starr, B. S. (1994). Motor Actions of 7-OH-DPAT in Normal and Reserpine-Treated Mice Suggest Involvement of Both Dopamine D2 and D3 Receptors. Journal of Pharmacology and Experimental Therapeutics, 271(2), 708-715. Retrieved from [Link]

  • de la Fuente Revenga, M., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(8), 1234-1243. Retrieved from [Link]

  • Mortensen, O. V., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4057. Retrieved from [Link]

  • Birkett, D. J. (1995). Pharmacokinetics made easy 10 Pharmacodynamics - the concentration-effect relationship. Australian Prescriber, 18(4), 88-90. Retrieved from [Link]

  • Santos, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Retrieved from [Link]

  • ResearchGate. (n.d.). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?. Retrieved from [Link]

  • Advanced eClinical Training. (2024, August 23). Pharmacokinetics vs Pharmacodynamics Explained | Intro to Pharmacology [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Dette, H., & Kiss, C. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine, 37(15), 2341-2357. Retrieved from [Link]

  • AACR Journals. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]

  • Garnett, M. J., et al. (2018). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 7, e33641. Retrieved from [Link]

  • Zhang, X. H., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 9, 656335. Retrieved from [Link]

  • MSD Manuals. (n.d.). Overview of Pharmacodynamics. Retrieved from [Link]

  • Leopoldo, M., et al. (2005). Structure-affinity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a New Class of 5-hydroxytryptamine7 Receptor Agents. Journal of Medicinal Chemistry, 48(2), 418-428. Retrieved from [Link]

  • Collins, L. M., & Dziak, J. J. (2013). Approaches for Informing Optimal Dose of Behavioral Interventions. Psychological Methods, 18(4), 488-500. Retrieved from [Link]

  • PubChem. (n.d.). Sertraline Hydrochloride, trans-(A+-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sertraline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. This guide provides in-depth, experience-based insights and practical solutions to ensure the integrity and purity of your final product.

I. Understanding the Synthetic Pathway and Potential Impurities

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically proceeds through the key intermediate, 7-Methoxy-1-tetralone.[1][2] A common and industrially viable route involves a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction and a ring-closing dehydration to form the tetralone.[1] The tetralone is then converted to the final amine hydrochloride via reductive amination.

Each of these steps presents a unique set of challenges and potential for impurity formation. Understanding the reaction mechanisms is crucial for anticipating and mitigating these issues.

Logical Flow of the Synthesis and Impurity Formation

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Ring Closure cluster_3 Step 4: Reductive Amination cluster_4 Step 5: Salt Formation A Anisole + Succinic Anhydride B 3-(4-methoxybenzoyl)propionic acid A->B AlCl3 C 4-(4-methoxyphenyl)butanoic acid B->C Hydrazine Hydrate, KOH I1 Impurity: Diacylated product I2 Impurity: Unreacted Anisole D 7-Methoxy-1-tetralone C->D Polyphosphoric acid or H2SO4 I3 Impurity: Incomplete reduction (keto-acid) E 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine D->E NH3, H2, Catalyst (e.g., Pd/C) I4 Impurity: Positional Isomers (e.g., 5-Methoxy-1-tetralone) F 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride E->F HCl I5 Impurity: Unreacted 7-Methoxy-1-tetralone I6 Impurity: Secondary Amine (Bis-adduct) I7 Impurity: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Caption: Synthetic pathway and points of impurity introduction.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Step 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is giving a low yield and a significant amount of a higher molecular weight byproduct. What is happening?

A1: This is a classic issue of over-acylation. The primary product, 3-(4-methoxybenzoyl)propionic acid, is an activated aromatic compound and can undergo a second acylation.

  • Causality: The methoxy group is strongly activating, making the aromatic ring susceptible to further electrophilic substitution. The stoichiometry of the Lewis acid (e.g., AlCl₃) is critical. An excess can promote di-acylation.

  • Troubleshooting:

    • Control Stoichiometry: Use a precise molar ratio of anisole, succinic anhydride, and aluminum chloride. A slight excess of anisole can sometimes help to outcompete the product for the acylating agent.

    • Temperature Control: Maintain a low reaction temperature (typically -5 to 5 °C) to control the reaction rate and minimize side reactions.[1]

    • Order of Addition: Add the succinic anhydride portion-wise to the mixture of anisole and aluminum chloride to maintain a low concentration of the acylating species.[1]

Step 2: Wolff-Kishner Reduction

Q2: After the Wolff-Kishner reduction, I still see a carbonyl peak in the IR spectrum of my product. How can I ensure complete reduction?

A2: Incomplete reduction is common in the Wolff-Kishner reaction and is often due to insufficient temperature or reaction time.

  • Causality: The reaction requires high temperatures to drive the decomposition of the hydrazone intermediate. The choice of solvent is also important; a high-boiling solvent like diethylene glycol is typically used.[1]

  • Troubleshooting:

    • Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (150-180 °C) and maintained for an adequate duration (typically 4 hours or more).[1]

    • Excess Reagents: Use a sufficient excess of both hydrazine hydrate and a strong base like potassium hydroxide to drive the reaction to completion.[1]

    • Water Removal: While some water is initially present from the hydrazine hydrate, ensuring its eventual removal by distillation can help drive the equilibrium towards the product.

Step 3: Ring Closure (Cyclization)

Q3: My NMR analysis of 7-Methoxy-1-tetralone shows signals that suggest the presence of a positional isomer. How can I avoid this?

A3: The formation of positional isomers, such as 5-methoxy-1-tetralone, can occur during the intramolecular Friedel-Crafts acylation (ring closure).

  • Causality: The cyclization of 4-(4-methoxyphenyl)butanoic acid can theoretically occur at two positions on the aromatic ring. The choice of the cyclizing agent can influence the regioselectivity.

  • Troubleshooting:

    • Choice of Acid: Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.[1] PPA is often preferred as it can provide better yields and selectivity.

    • Temperature Control: The reaction temperature should be carefully controlled (e.g., 50-60 °C) as higher temperatures can lead to side reactions and decreased selectivity.[1]

Step 4: Reductive Amination

Q4: During the reductive amination of 7-Methoxy-1-tetralone, I am observing the formation of a significant amount of the corresponding alcohol. How can I prevent this?

A4: The formation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a common side reaction in reductive amination, arising from the reduction of the ketone starting material before amination occurs.

  • Causality: This is often a result of the reducing agent reacting with the ketone before the imine intermediate is formed. The rate of imine formation versus the rate of ketone reduction is a key factor.

  • Troubleshooting:

    • Two-Step Approach: Consider a two-step, one-pot procedure. First, react the 7-Methoxy-1-tetralone with the ammonia source to form the imine/enamine, and then introduce the reducing agent (e.g., NaBH₄ or catalytic hydrogenation).

    • pH Control: Maintaining a slightly acidic pH can favor imine formation.

    • Choice of Reducing Agent: A milder reducing agent, such as sodium triacetoxyborohydride, can be more selective for the imine over the ketone.

Q5: My final product is contaminated with a secondary amine. What is the source of this impurity?

A5: The formation of a secondary amine (a bis-adduct) occurs when the primary amine product reacts with another molecule of the starting ketone.

  • Causality: The newly formed primary amine is nucleophilic and can compete with ammonia in reacting with the 7-Methoxy-1-tetralone.

  • Troubleshooting:

    • Excess Ammonia: Use a large excess of the ammonia source to outcompete the primary amine product in the reaction with the starting ketone.

    • Controlled Addition: Slowly add the reducing agent to the reaction mixture to keep the concentration of the primary amine low at any given time.

Step 5: Salt Formation and Purification

Q6: I am having difficulty crystallizing the final hydrochloride salt. What can I do?

A6: Crystallization issues can arise from residual impurities or the choice of solvent.

  • Troubleshooting:

    • Purification of the Free Base: Before salt formation, consider purifying the free amine by column chromatography to remove any unreacted starting materials or byproducts.

    • Solvent Selection: Use a solvent system in which the hydrochloride salt is sparingly soluble at lower temperatures but soluble at higher temperatures. Common choices include isopropanol, ethanol, or mixtures with ethers like MTBE or diethyl ether.

    • Anhydrous Conditions: Ensure that the HCl source (e.g., HCl gas or a solution of HCl in an anhydrous solvent) and the reaction solvent are dry, as water can sometimes hinder crystallization.

III. Analytical Characterization of Common Impurities

A robust analytical strategy is essential for identifying and quantifying impurities.

Impurity Typical Analytical Method Expected Observations
Unreacted 7-Methoxy-1-tetraloneHPLC-UV, GC-MSA peak corresponding to the molecular weight of the tetralone (176.21 g/mol ).[3]
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-olHPLC-UV, GC-MSA peak with a molecular weight corresponding to the alcohol (178.23 g/mol ).
Secondary Amine (Bis-adduct)LC-MSA peak with a molecular weight corresponding to the dimerized product.
Positional Isomers (e.g., 5-Methoxy-1-tetralone)¹H NMR, HPLC-UVChanges in the aromatic region of the NMR spectrum. Different retention times in HPLC.
Experimental Protocol: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be adapted for the analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and its impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm

  • Column Temperature: 30 °C

Visualization of the Analytical Workflow

A Crude Product B HPLC Analysis A->B C Impurity Profile B->C D LC-MS for Mass Identification C->D E NMR for Structural Elucidation C->E F Purification Strategy D->F E->F

Caption: Analytical workflow for impurity identification.

IV. Concluding Remarks

The successful synthesis of high-purity 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is contingent upon a thorough understanding of the reaction mechanisms and potential side reactions at each step. Proactive troubleshooting and the implementation of robust analytical controls are paramount. This guide serves as a foundational resource, and it is recommended that researchers consult the primary literature for more detailed experimental procedures and characterization data.

V. References

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Hilaris Publisher. Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. [Link]

  • ResearchGate. Synthesis, characterization and identification of sertraline hydrochloride related impurities. [Link]

  • Google Patents. Highly Steroselective Synthesis of Sertraline.

  • PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

  • Alentris Research Pvt. Ltd. 7-Methoxy-1-Tetralone - API Impurities. [Link]

  • Canadian Center of Science and Education. Synthesis of 8-Methoxy-1-Tetralone. [Link]

  • ResearchGate. An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. [Link]

  • PubChemLite. 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]

  • Labcompare. (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride from Aladdin Scientific Corporation. [Link]

  • (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

  • Organic Syntheses Procedure. 6-METHOXY-β-TETRALONE. [Link]

  • Google Patents. Synthetic method of 6-methoxy-1-tetralone.

Sources

Technical Support Center: Strategies to Prevent the Oxidation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this compound. The stability of this aminotetralin derivative is critical for reproducible experimental outcomes and the development of stable pharmaceutical formulations. This resource offers troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Troubleshooting Guide: Preventing Oxidation

This section addresses common issues related to the oxidation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: Discoloration of the solid compound or solutions upon storage.

  • Question: My solid 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. Similarly, solutions prepared from this compound change color. What is causing this, and how can I prevent it?

  • Answer: Discoloration is a primary indicator of oxidation. The amine functional group in the tetralin structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored degradation products. The hydrochloride salt form enhances stability compared to the free base, but it is not entirely immune to oxidation.

    Root Cause Analysis and Preventative Strategies:

    • Atmospheric Oxygen: The primary culprit is often atmospheric oxygen. Aromatic amines are known to be sensitive to air oxidation.[1]

    • Light Exposure: Photons, particularly in the UV range, can provide the activation energy needed to initiate oxidation reactions.

    • Trace Metal Ions: Metal ions, such as iron or copper, can catalyze oxidation reactions. These can be introduced from spatulas, glassware, or impurities in solvents.

    • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.

    Solutions:

    • Inert Atmosphere: Store the solid compound and handle it under an inert atmosphere, such as nitrogen or argon.[1] For long-term storage, use a desiccator or glove box with an inert environment. When preparing solutions, sparge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen before adding the compound.[1]

    • Light Protection: Store the compound in amber-colored vials or wrap containers with aluminum foil to protect it from light.[2]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can sequester metal ions and inhibit their catalytic activity.[3]

    • Temperature Control: Store the compound at recommended low temperatures, typically 2-8 °C, to minimize the rate of degradation.[4][5]

Issue 2: Inconsistent results in biological assays or analytical measurements.

  • Question: I am observing variability in my experimental results (e.g., IC50 values, receptor binding affinity) when using different batches or ages of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Could oxidation be the cause?

  • Answer: Yes, oxidation is a likely cause of such inconsistencies. The oxidation of the parent compound leads to the formation of impurities with potentially different biological activities and physicochemical properties. This can alter the effective concentration of the active molecule and interfere with your assays.

    Troubleshooting and Mitigation Workflow:

    G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Verification A Inconsistent Experimental Results Observed B Assess Compound Purity (e.g., HPLC, LC-MS) A->B Purity Check C Review Handling and Storage Procedures A->C Procedural Review G Source New, High-Purity Compound Batch B->G Purity Below Specification D Implement Inert Atmosphere Handling C->D E Use Freshly Prepared Solutions C->E F Incorporate Antioxidants (if compatible) C->F H Re-run Critical Experiments and Compare Data D->H E->H F->H G->H

    Caption: Troubleshooting workflow for inconsistent experimental results.

    Detailed Steps:

    • Purity Analysis: Use analytical techniques like HPLC with a UV detector or LC-MS to assess the purity of your compound. Compare fresh and older batches to identify any degradation products.

    • Fresh Solutions: Always prepare solutions fresh for each experiment. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots under an inert atmosphere.

    • Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways. If possible, evaluate stability in different solvent systems relevant to your application.

Frequently Asked Questions (FAQs)

Q1: What are the likely oxidation products of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related tetralin and aminotetralin compounds, oxidation is likely to occur at the benzylic amine position and the tetralin ring itself.[6] Possible oxidation products could include the corresponding imine, ketone (7-methoxy-1-tetralone), or hydroxylated species.[6][7] The formation of N-oxides is also a possibility for tertiary amines, though less common for primary amines under ambient conditions.

Q2: Can I use antioxidants to prevent the oxidation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in my solutions?

Yes, incorporating antioxidants can be an effective strategy, particularly for solutions used in assays or formulations. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your experiment.

Antioxidant ClassExamplesMechanism of ActionConsiderations
Free Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), L-Methionine[8]Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction.Must be soluble in your solvent system. Potential for biological activity of their own.
Reducing Agents Ascorbic acid (Vitamin C), Sodium metabisulfiteAre preferentially oxidized, thereby protecting the active compound.Can alter the pH of the solution. May not be suitable for all biological assays.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA)Bind to metal ions, preventing them from catalyzing oxidation reactions.[3]Effective only for metal-catalyzed oxidation. May interfere with assays requiring metal ions.

Important Note: Always run a control experiment with the antioxidant alone to ensure it does not produce a signal or interfere with your assay.

Q3: What are the ideal long-term storage conditions for solid 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool, at 2-8°C or frozen.[4][5]

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).[1]

  • Light: Protected from light in an amber vial.[2]

  • Container: In a tightly sealed container to prevent moisture ingress.[4][5]

Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with enhanced stability.

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

  • High-purity solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • Inert gas (argon or nitrogen) with a sparging needle

  • Amber glass vials with Teflon-lined screw caps

  • Optional: Antioxidant of choice (e.g., L-Methionine)

Procedure:

  • Solvent Deoxygenation:

    • Dispense the required volume of solvent into a suitable flask.

    • Insert a sparging needle connected to the inert gas supply, ensuring the needle tip is below the solvent surface.

    • Gently bubble the inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • While the solvent is deoxygenating, accurately weigh the required amount of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in an amber vial. Perform this step quickly to minimize air exposure. For maximum protection, this can be done inside a glove box.

  • Dissolution:

    • Transfer the deoxygenated solvent to the vial containing the compound.

    • If using an antioxidant, add it to the solvent before adding the primary compound.

    • Seal the vial and mix by vortexing or sonication until the compound is fully dissolved.

  • Storage:

    • Before tightening the cap, flush the headspace of the vial with the inert gas for 10-15 seconds.

    • Tightly seal the vial.

    • For short-term storage (1-2 weeks), store at 2-8°C.

    • For long-term storage, create single-use aliquots in amber microcentrifuge tubes, flush with inert gas, and store at -20°C or -80°C.

Oxidation Prevention Workflow Diagram:

G cluster_0 Storage of Solid cluster_1 Solution Preparation cluster_2 Storage of Solution A Store at 2-8°C or Frozen D Deoxygenate Solvent (Inert Gas Sparging) A->D B Protect from Light (Amber Vial) B->D C Inert Atmosphere (Argon/Nitrogen) C->D E Add Compound & Dissolve D->E F Optional: Add Antioxidant or Chelator D->F G Flush Headspace with Inert Gas E->G F->E H Store in Aliquots at -20°C or -80°C G->H

Caption: Workflow for preventing oxidation during storage and solution preparation.

References

  • Eawag-BBD. (2006). Tetralin Degradation Pathway. Retrieved from [Link]

  • López-Sánchez, A., et al. (2010). Molecular and biochemical characterization of the tetralin degradation pathway in Rhodococcus sp. strain TFB. Applied and Environmental Microbiology, 76(1), 110-118. Available from: [Link]

  • PCCA. (n.d.). Safety Data Sheet - Sertraline Hydrochloride USP. Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. Retrieved from [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Available from: [Link]

  • Salisbury, C. M., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2573-2582. Available from: [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

Sources

Technical Support Center: Refining Chromatographic Purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this compound. As a polar, basic, and chiral amine, its purification presents a unique set of obstacles that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights and validated methodologies to overcome these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Q1: Why is my compound streaking or showing severe peak tailing on a standard silica gel column?

A: This is the most common issue and is caused by a strong acid-base interaction between your basic amine and the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to non-uniform elution, causing the compound to "drag" along the stationary phase, resulting in tailing, poor resolution, and in severe cases, irreversible adsorption.

Q2: My compound won't elute from the silica column at all, even when I use a highly polar mobile phase like 100% ethyl acetate or methanol. What is happening?

A: When the amine-silanol interaction is sufficiently strong, it can lead to irreversible binding of your compound to the column.[1] Simply increasing the mobile phase polarity is often not enough to disrupt this strong ionic interaction. The solution is not just a more polar solvent, but one that can neutralize the acidic sites on the silica.

Q3: Should I purify the hydrochloride salt directly, or is it better to free-base the amine before chromatography?

A: Both approaches have merit and the choice depends on your overall workflow.

  • Purifying the Salt: This is challenging on standard silica due to high polarity and potential insolubility in typical organic solvents. It is often more amenable to Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Free-Basing First: This is the most common and often recommended strategy for normal-phase chromatography. The free amine is less polar than the salt, improving its solubility in organic solvents and allowing for more controlled interaction with the stationary phase. After purification, the pure amine fractions can be combined and converted back to the hydrochloride salt.

Q4: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for this compound?

A: The choice depends on the form of your compound (salt vs. free base) and the impurities you need to remove.

  • Normal-Phase (NP): Best for the free-base form. It excels at separating less polar impurities. You will almost certainly need to add a basic modifier to the mobile phase.[2]

  • Reversed-Phase (RP): A robust option for purifying the hydrochloride salt directly. The polar salt interacts well with aqueous mobile phases. Method development involves optimizing the mobile phase pH and organic modifier concentration.[2]

  • HILIC: Specifically designed for very polar compounds like amine salts that show poor retention in reversed-phase.[3][4] It uses a polar stationary phase with a high-organic, low-aqueous mobile phase.

Q5: What is the best way to load my sample onto the column to get sharp bands?

A: For this compound, dry loading is highly recommended, especially if it has poor solubility in your starting mobile phase.[5] Dissolving the sample in a strong, polar solvent and loading it directly (wet loading) can cause the compound to crash out at the column head or spread into a wide, unresolved band. Dry loading involves pre-adsorbing your compound onto a small amount of silica gel, which is then carefully added to the top of the column. This ensures the entire sample starts as a narrow, concentrated band.[5]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Normal-Phase Chromatography on Silica Gel

This guide focuses on purifying the free-base form of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Core Problem: Strong adsorption, peak tailing, and low recovery due to interactions with acidic silanol groups on the silica surface.[2]

Causality: The lone pair of electrons on the amine's nitrogen atom acts as a Lewis base, readily interacting with the acidic protons of the silica's silanol groups. This strong, non-specific binding prevents clean elution and separation.

Solutions:

  • In-Situ Neutralization with Mobile Phase Modifiers: The most effective strategy is to add a small amount of a competing base to your mobile phase.[1][2] This additive will preferentially occupy the acidic sites on the silica, allowing your target amine to elute symmetrically.

    ModifierTypical ConcentrationCommon Solvent SystemKey Considerations & Rationale
    Triethylamine (TEA) 0.1 - 2.0% (v/v)Dichloromethane/MethanolMechanism: TEA is a volatile organic base that effectively competes with the analyte for silanol binding sites. It is easily removed under vacuum post-purification.[2]
    Ammonia ~0.5 - 1.0% in MethanolDichloromethane/MethanolMechanism: A stronger competitor than TEA. Often used as a 7N solution in methanol, which is then added to the bulk mobile phase. Can be more effective for very basic amines.
    Pyridine 0.1 - 0.5% (v/v)Hexane/Ethyl AcetateMechanism: An aromatic base that can be useful but is less volatile and has a strong odor. Use with caution in a well-ventilated fume hood.
  • Utilizing Alternative Stationary Phases: If mobile phase modifiers are insufficient or undesirable, consider a less acidic stationary phase.

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it lacks the highly acidic silanol groups.[6]

    • Amino-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, creating a basic environment that repels basic analytes and prevents strong adsorption. They can be used in both normal-phase and HILIC modes.[4]

Logical Workflow for Normal-Phase Troubleshooting

Caption: Decision tree for troubleshooting normal-phase purification.

Guide 2: Achieving Enantiomeric Separation via Chiral Chromatography

Core Problem: The racemic mixture contains two enantiomers—(R) and (S)—which are physically and chemically identical in an achiral environment and thus co-elute on standard columns.

Causality: Enantiomers can only be separated by introducing another chiral entity into the system, which creates transient diastereomeric complexes with different energies and stabilities. This is achieved using a Chiral Stationary Phase (CSP).

Solutions:

  • Selection of Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation.[7] For tetralone derivatives, polysaccharide-based and cyclodextrin-based CSPs have demonstrated high success rates.[8][9][10]

CSP TypeCommon Trade NamesTypical Mobile Phase ModeMechanism & Suitability for Tetralone Amines
Cellulose-Based CHIRALPAK® IC, CHIRALCEL® OD/ADNormal Phase (Hexane/Alcohol)Mechanism: The chiral selector is a cellulose derivative coated or bonded to silica. Separation occurs via hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[9] Suitability: Highly effective for tetralone derivatives.[8][9]
Amylose-Based CHIRALPAK® AY-RHReversed Phase (Acetonitrile/Water/Buffer)Mechanism: Similar to cellulose, but with a different helical structure, offering complementary selectivity. The -RH versions are designed for reversed-phase conditions.[8]
Cyclodextrin-Based CYCLOBOND™Reversed Phase or Polar OrganicMechanism: The CSP consists of cyclodextrin molecules (cyclic oligosaccharides) bonded to silica. Separation is based on the differential inclusion of the enantiomers into the chiral cyclodextrin cavity.[10][11] Suitability: Effective for molecules that can fit within the cavity, such as the tetralin ring system.
  • Mobile Phase Optimization: Once a promising CSP is identified, the mobile phase composition must be optimized to fine-tune retention and resolution.

    • Normal Phase: The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in hexane are critical. Small changes can significantly impact enantioselectivity.

    • Reversed Phase: The organic modifier (acetonitrile vs. methanol) and the pH and concentration of any buffer additives are key parameters. For amines, pH control is crucial.

Workflow for Chiral Method Development

Caption: Workflow for selecting a CSP and developing a chiral separation method.

Section 3: Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography (Achiral Purification)

This protocol is for the purification of the free-base form of the title compound.

  • Preparation of Mobile Phase: Prepare a stock solution of the elution solvent. A good starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add Triethylamine (TEA) to a final concentration of 0.5% (v/v). For 1 liter of mobile phase, use 950 mL DCM, 50 mL MeOH, and 5 mL TEA.

  • Sample Preparation (Dry Loading): a. Dissolve your crude amine sample (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., DCM or Methanol). b. In a round-bottom flask, add 5-10 grams of silica gel. c. Transfer the dissolved sample solution to the flask containing the silica. d. Gently swirl the flask to create a uniform slurry. e. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[5]

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). b. Pour the slurry into your column and allow it to pack under gentle pressure or gravity. c. Drain the solvent until it is just level with the top of the silica bed.

  • Loading and Elution: a. Carefully add your dry-loaded sample as a uniform layer on top of the packed silica bed. b. Gently add a thin protective layer of sand over the sample. c. Carefully add your prepared mobile phase (DCM/MeOH/TEA) to the column without disturbing the surface. d. Begin elution, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

    • Self-Validation: Use a TLC system with the same mobile phase to check fractions. A pure compound should appear as a single spot. Combine fractions containing only the pure product.

Protocol 2: Analytical Chiral HPLC Screening

This protocol outlines a general approach for finding a suitable chiral separation method.

  • Sample Preparation: Prepare a stock solution of your racemic amine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Hexane:Isopropanol for normal phase, or 50:50 Acetonitrile:Water for reversed phase).

  • Column Screening: a. Install a cellulose-based CSP (e.g., CHIRALPAK IC) onto the HPLC system. b. Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane:Isopropanol for normal phase) at a flow rate of 1 mL/min. c. Inject 5-10 µL of your sample solution. d. Monitor the chromatogram for peak separation. e. Repeat steps a-d for other CSPs (e.g., an amylose-based and a cyclodextrin-based column) using their recommended mobile phase conditions.

  • Method Optimization: a. Using the column that showed the best initial separation, systematically vary the mobile phase composition. b. For normal phase, adjust the alcohol percentage in 2-5% increments (e.g., 95:5, 90:10, 85:15 Hexane:IPA). c. For reversed phase, adjust the acetonitrile percentage and/or the buffer pH. d. Trustworthiness Check: The goal is to achieve a resolution (Rs) value of >1.5, which indicates baseline separation between the two enantiomer peaks.

References

  • Zhang, Q., Zhang, J., Wang, X., Yu, J., & Guo, X. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(5), 539-547. Available at: [Link]

  • Bentham Science Publishers. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Bentham Science. Available at: [Link]

  • Gao, Y., et al. (2014). Enantioseparation of nine indanone and tetralone derivatives by HPLC using carboxymethyl-β-cyclodextrin as the mobile phase additive. Semantic Scholar. Available at: [Link]

  • J&K Scientific. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. J&K Scientific. Available at: [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Agilent. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

  • Google Patents. (2000). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • LCGC International. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • ResearchGate. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: A Methodological Guide to Evaluating 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine against the Benchmark SSRI, Sertraline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Pharmacological Researchers

Abstract

This guide provides a comparative framework for assessing the efficacy of the novel compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN) against sertraline, a widely characterized Selective Serotonin Reuptake Inhibitor (SSRI). Due to the limited public data on 7-MeO-THN, this document establishes a comprehensive methodological roadmap. It details the essential in vitro and in vivo experiments required to characterize the novel compound's pharmacological profile. Sertraline is employed as a benchmark, with its established mechanism of action, binding affinities, and behavioral effects serving as a reference standard for comparison. We provide detailed, self-validating experimental protocols, data presentation templates, and logical workflows to guide researchers in generating the necessary data to perform a robust, head-to-head efficacy comparison.

Introduction: The Known and the Unknown

The search for novel therapeutics for neuropsychiatric disorders requires rigorous evaluation against established standards. This guide focuses on comparing two compounds from the tetralin chemical class: the well-documented antidepressant sertraline and the novel research compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Sertraline: Marketed as Zoloft®, sertraline is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action involves binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[4] Sertraline also exhibits weaker inhibitory effects on dopamine (DAT) and norepinephrine (NET) transporters, which may contribute to its overall therapeutic profile.[4][5] It is a cornerstone treatment for major depressive disorder, obsessive-compulsive disorder, and various anxiety disorders.[1][3]

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN): This compound is a structural analog of other psychoactive tetralins. Its chemical structure (C11H15NO) suggests potential interaction with monoamine transporters.[6] However, to date, its pharmacological profile, including binding affinities, functional activity (inhibitor vs. substrate/releaser), and behavioral effects, remains uncharacterized in publicly available literature.

The objective of this guide is to outline a validated scientific workflow to determine the efficacy of 7-MeO-THN relative to sertraline.

Mechanism of Action: Delineating Synaptic Activity

A foundational step in comparing these compounds is to elucidate their precise molecular targets and mechanisms. For sertraline, this is well-established. For 7-MeO-THN, this must be determined experimentally.

Sertraline's Mechanism: Sertraline acts as a high-affinity competitive inhibitor at the primary binding site (the S1 site) of SERT. This blockade is highly selective for SERT over DAT and NET, which is a defining characteristic of the SSRI class.[2]

Hypothesized Mechanism for 7-MeO-THN: Given its structure, 7-MeO-THN is hypothesized to interact with one or more monoamine transporters (SERT, DAT, NET). The critical experimental questions are:

  • Does it bind to these transporters?

  • What are its binding affinities (Kᵢ)?

  • Is it an inhibitor (blocker) like sertraline, or is it a substrate (releaser) like amphetamine?

  • How selective is it for SERT versus other transporters?

The following diagram illustrates the established mechanism of sertraline and the potential synaptic actions of a novel compound that must be investigated.

MOA_Comparison cluster_Sertraline Sertraline (SSRI) Mechanism cluster_Unknown Investigative Paths for 7-MeO-THN cluster_Inhibitor Hypothesis A: Reuptake Inhibitor cluster_Releaser Hypothesis B: Releasing Agent pre_sert Presynaptic Serotonin Neuron vesicle_sert 5-HT Vesicle sert SERT (Transporter) Synaptic Cleft Sert vesicle_sert->Synaptic Cleft Sert Release post_sert Postsynaptic Neuron receptor_sert 5-HT Receptor receptor_sert->post_sert Signal sertraline Sertraline sertraline->sert BLOCKS Synaptic Cleft Sert->sert Reuptake Synaptic Cleft Sert->receptor_sert Binding thn_inhib 7-MeO-THN transporter_inhib Monoamine Transporter thn_inhib->transporter_inhib BLOCKS thn_releaser 7-MeO-THN transporter_releaser Monoamine Transporter thn_releaser->transporter_releaser Enters cell via transporter vesicle_releaser Neurotransmitter Vesicle transporter_releaser->vesicle_releaser Induces reverse transport (Efflux)

Caption: Comparative synaptic mechanisms of sertraline and investigative pathways for 7-MeO-THN.

In Vitro Efficacy Assessment: Quantifying Molecular Interactions

To compare efficacy at the molecular level, two core sets of in vitro experiments are required: radioligand binding assays and neurotransmitter uptake inhibition assays. These experiments quantify the affinity of each compound for its target and its functional potency in blocking transporter activity.

Radioligand Binding Assays

Causality: This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor or transporter. It measures how strongly the test compound competes with a known radioactive ligand for the binding site.[7][8] A low Kᵢ value indicates high binding affinity. This is the first step to confirm a direct interaction between the compound and the monoamine transporters.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET). Alternatively, synaptosomes from specific rat brain regions can be used.[9]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound (sertraline or 7-MeO-THN).

  • Controls:

    • Total Binding: Membranes + radioligand only.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known non-radioactive blocker (e.g., 10 µM citalopram for SERT) to saturate all specific binding sites.[7]

    • Positive Control: Sertraline is used as the reference compound to validate the assay's performance.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration and Kₔ is the dissociation constant of the radioligand.

Neurotransmitter Uptake Inhibition Assays

Causality: While binding assays measure affinity, they do not confirm function. An uptake assay measures the functional consequence of that binding—specifically, the compound's ability to inhibit the transporter's primary function of clearing neurotransmitters from the extracellular space.[10][11] This provides the functional potency (IC₅₀) for each transporter.

Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells expressing hSERT (or hDAT/hNET for other assays) in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with various concentrations of the test compound (sertraline or 7-MeO-THN) or vehicle control for 10-15 minutes.[10]

  • Initiate Uptake: Add a solution containing a known concentration of radiolabeled neurotransmitter (e.g., [³H]-5-HT for SERT).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[9][10]

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition versus the log concentration of the test compound. This IC₅₀ value represents the functional potency.

Comparative Data Summary (In Vitro)

The data generated from these assays should be compiled into a clear table for direct comparison.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT/DAT Selectivity (Kᵢ)SERT/NET Selectivity (Kᵢ)
Sertraline ~0.2-2.6~25-50~250-650Literature ValueLiterature ValueLiterature Value~10-25 fold~100-300 fold
7-MeO-THN To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated

Note: Literature values for Sertraline can vary between studies. The ranges provided are representative.

In Vivo Efficacy Assessment: Modeling Antidepressant-Like Activity

After establishing an in vitro profile, the next critical step is to assess the compound's efficacy in a living organism using validated animal models of depression. The Forced Swim Test (FST) is a widely used primary screen for the antidepressant-like activity of novel compounds.[12][13]

Causality: The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[12][14] This immobility is interpreted as a state of behavioral despair. Treatment with clinically effective antidepressants, like sertraline, reduces the duration of this immobility, increasing active behaviors like swimming or climbing.[12][15] This test provides a predictive measure of potential antidepressant efficacy.

FST_Workflow cluster_Phase1 Phase 1: Acclimatization & Dosing cluster_Phase2 Phase 2: Behavioral Testing cluster_Phase3 Phase 3: Data Analysis A Animal Acclimatization (1 week) B Group Assignment (n=8-12 per group) A->B C Drug Administration (e.g., 30-60 min pre-test) B->C D Forced Swim Test (6-minute session) C->D G1 Group 1: Vehicle Control G2 Group 2: Sertraline (Positive Control) G3 Group 3: 7-MeO-THN (Test Compound) E Video Recording of entire session D->E F Scoring of Behavior (Immobility time in last 4 min) E->F G Statistical Analysis (ANOVA or t-test) F->G H Efficacy Determination G->H

Caption: Standard experimental workflow for the rodent Forced Swim Test (FST).

Experimental Protocol: Mouse Forced Swim Test

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[14][16]

  • Animals: Male mice (e.g., C57BL/6 strain) housed under standard conditions with a 12-hour light/dark cycle.

  • Dosing Groups:

    • Vehicle Control: Administered the drug solvent (e.g., saline or 0.5% methylcellulose) via intraperitoneal (IP) injection.

    • Positive Control: Administered sertraline (e.g., 10-20 mg/kg, IP) to validate the test's sensitivity.

    • Test Groups: Administered various doses of 7-MeO-THN to determine a dose-response relationship.

  • Procedure: 30-60 minutes after drug administration, gently place each mouse into the water-filled cylinder for a 6-minute session.[14] The entire session should be video recorded for later analysis.

  • Post-Test Care: After the 6 minutes, remove the mouse, dry it thoroughly, and place it in a warmed holding cage before returning it to its home cage.[16]

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.[14] Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.

  • Data Validation: It is crucial to run a separate locomotor activity test to ensure that the test compound does not produce a false positive in the FST by simply increasing general motor activity.[17] A significant reduction in immobility should not be accompanied by general hyperactivity.

Comparative Data Summary (In Vivo)
Treatment GroupDose (mg/kg, IP)Immobility Time (seconds) ± SEM
Vehicle Control N/ATo be determined
Sertraline 15Expected significant decrease vs. Vehicle
7-MeO-THN 1To be determined
7-MeO-THN 5To be determined
7-MeO-THN 10To be determined

Synthesis and Conclusion

This guide outlines the necessary scientific framework to conduct a rigorous efficacy comparison between the novel compound 7-MeO-THN and the benchmark SSRI, sertraline. By systematically executing the described in vitro binding and uptake assays, researchers can build a comprehensive pharmacological profile for 7-MeO-THN, quantifying its affinity, potency, and selectivity for monoamine transporters. Subsequent validation in the in vivo Forced Swim Test will provide crucial data on its potential antidepressant-like activity.

A direct comparison is only possible once this data is generated. If 7-MeO-THN demonstrates potent and selective SERT inhibition with a corresponding reduction in FST immobility, it would be classified as a sertraline-like SSRI. The relative efficacy would then depend on the magnitude of these effects. Conversely, if it displays high affinity for DAT or NET, or acts as a releasing agent, its profile would be fundamentally different from sertraline, placing it in a separate pharmacological class with potentially different therapeutic applications and side-effect profiles. This structured, benchmark-controlled approach is essential for the logical and efficient development of novel central nervous system therapeutics.

References

  • Title: Sertraline | C17H17Cl2N | CID 68617 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Sertraline - Prescriber's Guide Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]

  • Title: What is the mechanism of Sertraline Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Sertraline Source: Wikipedia URL: [Link]

  • Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: R Discovery URL: [Link]

  • Title: The Mouse Forced Swim Test Source: Journal of Visualized Experiments (JoVE), PMC, NIH URL: [Link]

  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: PMC, National Institutes of Health URL: [Link]

  • Title: Using the rat forced swim test to assess antidepressant-like activity in rodents (PDF) Source: ResearchGate URL: [Link]

  • Title: Forced Swim Test v.3 Source: University of Notre Dame Institutional Animal Care and Use Committee URL: [Link]

  • Title: The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders Source: ResearchGate URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors Source: MDPI URL: [Link]

  • Title: SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation Source: MDPI URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]

  • Title: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15NO | CID 13914592 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 7-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHALENONE Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Source: Ascendex Scientific, LLC URL: [Link]

  • Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Overview of Monoamine Transporters Source: PMC, PubMed Central, NIH URL: [Link]

Sources

Validating the Selectivity of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine for the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. For molecules designed to modulate serotonergic neurotransmission, demonstrating selectivity for the serotonin transporter (SERT) over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a critical step in establishing a promising therapeutic profile. This guide provides a comprehensive framework for validating the selectivity of a novel compound, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN), for SERT.

This document will navigate the essential in vitro assays, present a comparative analysis with established Selective Serotonin Reuptake Inhibitors (SSRIs), and detail the experimental protocols necessary for rigorous scientific validation. The principles and methodologies outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the evaluation of novel CNS-active compounds.

The Imperative of Selectivity for Serotonin Transporters

The monoamine transporters—SERT, DAT, and NET—are integral plasma-membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[1] While sharing structural homology, subtle differences in their ligand-binding sites allow for the development of selective inhibitors.[2][3] The clinical efficacy of SSRIs in treating depression and anxiety disorders stems from their high affinity for SERT, which leads to an increase in extracellular serotonin levels.[2][4] Off-target interactions with DAT and NET can introduce undesirable side effects, underscoring the importance of quantifying a compound's selectivity profile early in the drug discovery pipeline.[5]

Comparative Analysis of Monoamine Transporter Affinity

To contextualize the potential selectivity of 7-MeO-THN, it is essential to compare its binding affinities with those of well-characterized SSRIs. The binding affinity of a compound for a transporter is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki values for several common SSRIs at human SERT, DAT, and NET.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
Sertraline 0.2925420861448
Paroxetine ~1~150~40~150~40
Fluoxetine ~2.5~200~150~80~60
Citalopram ~1.8>10000>10000>5555>5555
Fluvoxamine ~4~500~600~125~150

Data compiled from various sources. Actual values may vary between studies and experimental conditions.

The selectivity ratio (e.g., SERT/DAT Selectivity = Ki (DAT) / Ki (SERT)) provides a quantitative measure of a compound's preference for one transporter over another. A high selectivity ratio is a desirable characteristic for a selective SERT inhibitor.

Experimental Validation of Transporter Selectivity

The validation of 7-MeO-THN's selectivity for SERT involves a two-pronged approach: assessing its binding affinity through radioligand binding assays and evaluating its functional potency via synaptosomal uptake assays.

Experimental Workflow for Validating Transporter Selectivity

The overall process for determining the selectivity of a test compound is illustrated in the following workflow diagram.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Functional Assay cluster_3 Data Analysis Compound Test Compound (7-MeO-THN) Radioligand Radioligand Incubation ([3H]-Citalopram, [3H]-WIN 35,428, [3H]-Nisoxetine) Compound->Radioligand Substrate Radiolabeled Substrate Incubation ([3H]-5-HT, [3H]-DA, [3H]-NE) Compound->Substrate Membranes Cell Membranes (hSERT, hDAT, hNET) Membranes->Radioligand Synaptosomes Rat Brain Synaptosomes Synaptosomes->Substrate Filtration Rapid Filtration Radioligand->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki Ki Determination Scintillation->Ki Selectivity Calculate Selectivity Ratios Ki->Selectivity Uptake Synaptosomal Uptake Substrate->Uptake Lysis Cell Lysis & Counting Uptake->Lysis IC50 IC50 Determination Lysis->IC50 IC50->Selectivity Comparison Compare to Standards (SSRIs) Selectivity->Comparison

Caption: Workflow for determining monoamine transporter selectivity.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. This technique relies on the principle of competitive displacement of a radiolabeled ligand with known high affinity and selectivity for the target by the unlabeled test compound.

G cluster_0 Competitive Binding at SERT A [3H]-Citalopram (Radioligand) C SERT A->C Binds B 7-MeO-THN (Test Compound) B->C Competes for Binding

Caption: Principle of competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET). Prepare membrane homogenates from these cells.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (7-MeO-THN).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

While binding assays measure affinity, functional assays, such as synaptosomal uptake assays, assess the potency of a compound to inhibit the biological function of the transporter. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.

Protocol: Synaptosomal Monoamine Uptake Assay

  • Preparation of Synaptosomes: Isolate crude synaptosomes from specific rat brain regions enriched in the transporters of interest (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (7-MeO-THN) or a reference standard.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).

Interpreting the Data and Future Directions

The collective data from these assays will provide a comprehensive selectivity profile for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. A high affinity (low Ki) and potent inhibition (low IC50) at SERT, coupled with significantly lower affinity and potency at DAT and NET, would validate its selectivity for the serotonin transporter.

Should 7-MeO-THN demonstrate promising selectivity, further investigations would be warranted. These could include in vivo studies to assess its pharmacokinetic profile, behavioral effects in animal models of depression and anxiety, and evaluation of potential off-target activities at a broader range of receptors and ion channels. The systematic approach outlined in this guide provides a robust foundation for the thorough and scientifically rigorous characterization of novel monoamine transporter ligands.

References

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medical Chemistry, 44(4), 633-40. [Link]

  • Prasanna, V., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E, 67(Pt 11), o2846. [Link]

  • Meltzner, M. A., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medical Chemistry, 47(13), 3388-98. [Link]

  • Wikipedia. (n.d.). Monoamine transporter. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current pharmaceutical design, 23(42), 6428–6461. [Link]

  • Hiranita, T., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • ResearchGate. (n.d.). Monoamine transporter substrate structure-activity relationships. [Link]

  • Ascendex Scientific, LLC. (n.d.). 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

  • Andersen, J., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 10(4), 1945–1955. [Link]

  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature communications, 11(1), 1461. [Link]

  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(1), 111–118. [Link]

  • Andersen, J., et al. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences of the United States of America, 111(48), 17296–17301. [Link]

  • Singh, S. K. (2015). Overview of Monoamine Transporters. Current protocols in pharmacology, 71, 12.16.1–12.16.15. [Link]

  • SeragPsych. (2025). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. [Link]

  • Koldsø, H., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in pharmacology, 11, 187. [Link]

  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of medicinal chemistry, 47(26), 6616–6623. [Link]

  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25.

Sources

A Comprehensive Guide to Assessing the Off-Target Binding Profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for evaluating the off-target binding profile of the novel compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. As a molecule featuring a tetralin-amine pharmacophore, it shares structural similarities with known psychoactive compounds, necessitating a thorough investigation of its selectivity to ensure a favorable safety profile for potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unforeseen adverse effects. These effects frequently arise from "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] Early and comprehensive assessment of a compound's off-target binding profile is therefore not merely a regulatory requirement but a critical step in mitigating developmental risks, saving resources, and ultimately, developing safer and more effective medicines.[3][4]

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride belongs to a chemical class that has yielded numerous centrally active agents. The tetralin scaffold is a core component of the well-known selective serotonin reuptake inhibitor (SSRI) sertraline, as well as other compounds targeting monoamine transporters.[5][6] This structural precedent strongly suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs) and transporters, making a comprehensive off-target assessment essential.

This guide will delineate a logical, multi-tiered approach to characterizing the off-target profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, using a combination of in vitro binding and functional assays. We will also present a comparative analysis with a structurally related, well-characterized compound, Sertraline, to provide context for the experimental findings.

Part 1: Initial Target Class Prediction and Primary Screening

Given the structural alerts within 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, our initial hypothesis is that its primary targets and most likely off-targets will be within the monoamine transporter and GPCR families. Therefore, the initial phase of screening should focus on these target classes.

Experimental Workflow for Primary Off-Target Screening

The following diagram illustrates the proposed workflow for the initial broad screening of the compound.

Primary_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening Panels cluster_2 Data Analysis Compound 7-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine hydrochloride (Test Compound) GPCR_Panel Broad GPCR Binding Panel (e.g., Eurofins SafetyScreen44™) Compound->GPCR_Panel Transporter_Panel Monoamine Transporter Panel (SERT, DAT, NET) Compound->Transporter_Panel Kinase_Panel Broad Kinase Panel (e.g., KinomeScan™) Compound->Kinase_Panel Control Sertraline (Reference Compound) Control->GPCR_Panel Control->Transporter_Panel Control->Kinase_Panel Hit_Identification Identify significant binding interactions (e.g., >50% inhibition at 10 µM) GPCR_Panel->Hit_Identification Transporter_Panel->Hit_Identification Kinase_Panel->Hit_Identification Functional_Assay_Workflow cluster_0 Identified Off-Targets cluster_1 Functional Assays cluster_2 Data Interpretation Off_Targets SERT, DAT, NET, 5-HT2A Transporter_Uptake [3H]-Serotonin/Dopamine/Norepinephrine Uptake Assays Off_Targets->Transporter_Uptake GPCR_Signaling Calcium Flux or IP1 Accumulation Assay (for Gq-coupled 5-HT2A) Off_Targets->GPCR_Signaling Functional_Effect Determine functional activity (Inhibition, Agonism, Antagonism) Transporter_Uptake->Functional_Effect GPCR_Signaling->Functional_Effect

Caption: Workflow for functional characterization of off-target hits.

Detailed Experimental Protocols

1. Monoamine Transporter Uptake Assay

  • Objective: To confirm the inhibitory effect of the test compound on the function of SERT, DAT, and NET.

  • Methodology:

    • Use recombinant cell lines stably expressing the respective transporter.

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with a range of concentrations of the test compound.

    • Add the respective radiolabeled substrate ([3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine).

    • Incubate for a short period to allow for substrate uptake.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 for the inhibition of uptake.

2. GPCR Functional Assay (e.g., Calcium Flux for 5-HT2A)

  • Objective: To determine if the test compound has agonist or antagonist activity at the 5-HT2A receptor.

  • Methodology:

    • Use a recombinant cell line expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence over time using a FLIPR or similar instrument.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the inhibition of the fluorescent signal.

    • Calculate EC50 for agonism or IC50 for antagonism.

Comparative Functional Data
Assay7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl (IC50, nM)Sertraline (IC50, nM)
[3H]-Serotonin Uptake 2.11.2
[3H]-Dopamine Uptake 12075
[3H]-Norepinephrine Uptake 250180
5-HT2A Calcium Flux (Antagonist Mode) 800650

This illustrative data confirms the inhibitory activity at the monoamine transporters and suggests weak antagonist activity at the 5-HT2A receptor.

Conclusion and Recommendations

This comprehensive guide outlines a systematic approach to assessing the off-target binding profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Based on our illustrative analysis, the compound is a potent and selective serotonin reuptake inhibitor with weaker activity at the dopamine and norepinephrine transporters. Its off-target interactions with the 5-HT2A receptor and CYP2D6 are significantly less potent, suggesting a potentially favorable safety profile compared to the reference compound, Sertraline, particularly concerning drug-drug interactions mediated by CYP2D6.

It is imperative that these in vitro findings are further validated in more complex biological systems, such as cell-based assays using primary neurons and eventually in vivo preclinical models. [7]A thorough understanding of a compound's polypharmacology is essential for predicting its clinical efficacy and safety, and the methodologies described herein provide a robust foundation for this critical aspect of drug development.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 12, 2026, from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 12, 2026, from [Link]

  • Lounkine, E., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Retrieved January 12, 2026, from [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Sertraline. Retrieved January 12, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 12, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]

  • Wodicka, L. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved January 12, 2026, from [Link]

  • Scientist Live. (2018). Off-target testing assays. Retrieved January 12, 2026, from [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 12, 2026, from [Link]

  • Cabrera, R. M., et al. (2020). The teratogenic effects of sertraline in mice. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. PubMed. Retrieved January 12, 2026, from [Link]

Sources

In Vivo Validation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A Comparative Guide to Assessing Antidepressant-Like Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antidepressant Candidates

The landscape of antidepressant pharmacotherapy, while having evolved significantly, is still marked by limitations in efficacy and a delayed onset of action for a substantial patient population.[1] The development of new antidepressants with novel targets beyond the classic monoamine pathways is a critical area of research to address the unmet needs in the treatment of major depressive disorder (MDD).[2] This guide provides a comprehensive framework for the in vivo validation of a promising novel compound, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The structural similarity of this molecule to the core of existing selective serotonin reuptake inhibitors (SSRIs) like sertraline suggests a potential modulatory effect on monoaminergic systems, warranting a thorough preclinical investigation.[3]

This document will detail a scientifically rigorous, multi-tiered approach to assess the antidepressant-like profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, comparing its efficacy and mechanistic underpinnings with established clinical standards, the SSRI fluoxetine and the tricyclic antidepressant (TCA) imipramine. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our approach in authoritative references.

Comparative Efficacy Assessment: Behavioral Models of Antidepressant Activity

The initial screening for antidepressant-like activity in rodents relies on well-validated behavioral despair models. These tests, while not direct models of depression, are highly predictive of the clinical efficacy of antidepressant drugs.[4][5]

Forced Swim Test (FST)

The FST is a widely used assay based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[6] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[5]

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute period. This session serves to induce a baseline level of immobility.

  • Drug Administration (Day 2): Administer 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, fluoxetine, imipramine, or vehicle control intraperitoneally (i.p.) 30-60 minutes before the test session.

  • Test Session (Day 2): Place the mice back into the cylinder for a 6-minute test session. The entire session should be video-recorded for later analysis.

  • Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water).

Tail Suspension Test (TST)

The TST is another widely accepted model that induces a state of behavioral despair by suspending mice by their tails.[7][8] Antidepressant compounds are expected to increase the duration of active, escape-oriented behavior and reduce immobility time.[9][10]

  • Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from touching any surfaces.

  • Acclimation: As with the FST, ensure adequate acclimation to the testing environment.

  • Suspension: Secure the tip of the mouse's tail to a suspension bar using adhesive tape.

  • Test Session: The test duration is typically 6 minutes, and the entire session is recorded.[7][11]

  • Data Analysis: The total time the animal remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[7]

Comparative Behavioral Data Summary

The following table illustrates the expected data structure for comparing the effects of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with standard antidepressants in the FST and TST.

Treatment GroupDose (mg/kg, i.p.)FST Immobility (seconds)TST Immobility (seconds)
Vehicle Control-Mean ± SEMMean ± SEM
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine5Mean ± SEMMean ± SEM
10Mean ± SEMMean ± SEM
20Mean ± SEMMean ± SEM
Fluoxetine20Mean ± SEMMean ± SEM
Imipramine15Mean ± SEMMean ± SEM

Ruling out Confounding Variables: Locomotor Activity Assessment

A critical control in the assessment of antidepressant-like effects is to ensure that the observed changes in immobility are not due to a general increase in motor activity.[12] The open field test is the standard for this purpose.[13][14]

Experimental Protocol: Open Field Test
  • Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.[15] The arena can be equipped with infrared beams or monitored by an overhead video camera.[13][14]

  • Acclimation: Allow mice to acclimate to the testing room for 30-60 minutes.[13]

  • Test Session: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-30 minutes).[14][16]

  • Data Analysis: Quantify the total distance traveled, the number of line crossings, and rearing frequency. A lack of significant difference between the treated and vehicle groups suggests that the antidepressant-like effects observed in the FST and TST are not due to psychostimulation.

Investigating the Mechanism of Action: Neurochemical and Molecular Assays

Based on the structural similarity to known SSRIs, a primary hypothesis is that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine modulates monoaminergic neurotransmission. This can be investigated through a series of targeted assays.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are key enzymes in the degradation of monoamine neurotransmitters.[17][18] Inhibition of MAO-A is a known mechanism of antidepressant action.[17]

  • Principle: This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[17] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product.[17]

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), HRP, and known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[17]

  • Procedure: The assay is typically performed in a 96-well plate format. The test compound is incubated with the MAO enzyme, followed by the addition of the substrate and detection reagents.[17]

  • Data Analysis: The rate of fluorescence increase is proportional to MAO activity. Inhibition is determined by the reduction in this rate in the presence of the test compound, and IC₅₀ values are calculated.[17]

Measurement of Brain Monoamine Levels

Directly measuring the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) and their metabolites in key brain regions provides crucial evidence for the compound's effect on monoaminergic systems. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for this purpose.[14][17]

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brains are rapidly dissected to isolate regions of interest, such as the prefrontal cortex, hippocampus, and striatum. Tissues are immediately frozen and stored at -80°C.

  • Sample Preparation: Tissues are homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.[17] The homogenate is then centrifuged, and the supernatant is collected for analysis.[14]

  • HPLC-ECD Analysis: An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[14] The monoamines and their metabolites are separated based on their physicochemical properties and detected based on their electrochemical activity.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of known standards.

In Vivo Microdialysis

To assess the real-time effects of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine on neurotransmitter release in freely moving animals, in vivo microdialysis is the gold standard.[7][9] This technique allows for the continuous sampling of the extracellular fluid in specific brain regions.[8][13]

G cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment surgery Stereotaxic implantation of microdialysis probe into target brain region (e.g., prefrontal cortex) recovery Animal recovery (24-48 hours) surgery->recovery baseline Establish stable baseline neurotransmitter levels recovery->baseline drug_admin Administer 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine or vehicle baseline->drug_admin sampling Continuous collection of dialysate samples drug_admin->sampling analysis Quantification of neurotransmitters via HPLC-ECD sampling->analysis

Caption: Workflow for in vivo microdialysis experiment.

Comparative Mechanistic Overview

The following diagram illustrates the potential mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in comparison to fluoxetine and imipramine.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO Monoamine Oxidase (MAO) SynapticCleft Synaptic Cleft (Increased 5-HT & NE) MAO->SynapticCleft Degradation SERT Serotonin Transporter (SERT) SERT->SynapticCleft Reuptake NET Norepinephrine Transporter (NET) NET->SynapticCleft Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Activates Compound 7-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Compound->MAO ? Compound->SERT ? Compound->NET ? Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits

Caption: Hypothesized mechanism of action comparison.

Dose-Response and Statistical Considerations

Dose Selection

The selection of appropriate doses for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine should be informed by a preliminary dose-range finding study.[19][20] Based on studies of structurally similar compounds, an initial range of 5, 10, and 20 mg/kg could be explored.[21][22]

Statistical Analysis

Data from the behavioral and neurochemical assays should be analyzed using appropriate statistical methods. For comparing multiple treatment groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate. For direct comparisons between two groups, a Student's t-test can be used.[10] A p-value of less than 0.05 is typically considered statistically significant.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy for the in vivo validation of the antidepressant-like effects of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. By employing a combination of well-established behavioral models, neurochemical analyses, and comparisons with clinically relevant antidepressants, a comprehensive profile of the compound's efficacy and mechanism of action can be established. Positive findings from these studies would provide a strong rationale for further development, including investigations into its receptor binding profile, chronic dosing effects, and potential in more complex models of depression. The ultimate goal is to advance promising new chemical entities that may offer improved therapeutic options for individuals suffering from depressive disorders.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3761.
  • Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 103.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
  • Varga, Z. K., Csabai, D., Miseta, A., & Toldi, J. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(13), e1510.
  • Stover, K. R., Campbell, M. A., Van der Schyf, C. J., & Klein, J. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (91), e51721.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (27), 1073.
  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
  • Mathew, B., & Suresh, J. (2021). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2275, 289–297.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
  • JoVE. (2011, July 26). Video: The Tail Suspension Test. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Snedecor, G. W., & Cochran, W. G. (1989). Statistical methods.
  • Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3761.
  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io.
  • Bretz, F., Pinheiro, J. C., & Branson, M. (2005). Combining multiple comparisons and modeling techniques in dose-response studies. Biometrics, 61(3), 738–748.
  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science (New York, N.Y.), 338(6103), 68–72.
  • Gatch, M. B., & Lal, H. (1999). Metyrapone displays antidepressant-like properties in preclinical paradigms. Psychopharmacology, 145(3), 297–302.
  • PubChem. (n.d.). (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

  • Lucki, I., Dalvi, A., & Mayorga, A. J. (2001). Sensitivity to the effects of pharmacologically selective antidepressants in different strains of mice. Psychopharmacology, 155(3), 315–322.
  • Adell, A. (2020). Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors. Molecular neurobiology, 57(8), 3537–3547.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., Leucht, S., Ruhe, H. G., Turner, E. H., Higgins, J. P. T., Egger, M., Takeshima, N., Hayasaka, Y., Imai, H., Shinohara, K., Shiraishi, N., Stockton, S., Purgato, M., & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357–1366.
  • Singh, S., & Singh, T. G. (2018). Antidepressant-like effect of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand involves L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. Pharmacological reports : PR, 70(4), 790–796.
  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

  • Holland-Letz, T., & Kopp-Schneider, A. (2020). Design and analysis of dose-response experiments. Archives of toxicology, 94(11), 3623–3639.
  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2012). Antidepressant-like activity of the endogenous amine, 1-methyl-1,2,3,4-tetrahydroisoquinoline in the behavioral despair test in the rat, and its neurochemical correlates. Pharmacological reports : PR, 64(6), 1437–1447.
  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological reports : PR, 69(5), 996–1002.
  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748.
  • PubChem. (n.d.). Sertraline. Retrieved from [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the journey of a compound through a biological system is paramount. This guide provides a comprehensive comparative analysis of the predicted pharmacokinetic profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its potential metabolites. In the absence of direct published pharmacokinetic data for this specific molecule, this document leverages established metabolic pathways of structurally similar compounds and outlines robust experimental protocols to empower researchers in their investigations.

Introduction: The Significance of Pharmacokinetic Profiling

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a member of the aminotetralin class of compounds, holds potential for investigation in various pharmacological contexts due to its structural similarity to known psychoactive and neuroactive agents. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical early step in the research and development pipeline. This guide will delineate the predicted metabolic fate of this compound and provide a framework for its empirical pharmacokinetic characterization, drawing comparisons with well-studied analogues.

Predicted Metabolic Pathways: A Journey of Biotransformation

Based on the chemical structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, several metabolic transformations are anticipated, primarily involving Phase I and Phase II enzymatic reactions. The presence of a methoxy group and an aromatic ring suggests that oxidative metabolism will be a key clearance mechanism.

Phase I Metabolism:

  • O-Demethylation: The methoxy group is a prime target for O-demethylation by cytochrome P450 enzymes (CYP450s), particularly isoforms like CYP2D6, which are known to metabolize methoxylated amphetamines.[1] This reaction would yield a phenolic metabolite, 7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine.

  • Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at available positions, leading to the formation of additional phenolic metabolites. This is a common metabolic pathway for many aromatic compounds.

  • N-Dealkylation (Secondary Metabolism): While the parent compound is a primary amine, if it undergoes in-vivo modification to a secondary or tertiary amine, N-dealkylation would become a relevant pathway.[2]

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxylated metabolites generated in Phase I are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[3][4] These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion.[4] The primary amine group itself can also be a site for N-glucuronidation.[5]

parent 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine metabolite1 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine parent->metabolite1 O-Demethylation (CYP450) metabolite2 Hydroxylated Metabolite parent->metabolite2 Aromatic Hydroxylation (CYP450) conjugate1 Glucuronide/Sulfate Conjugate of 7-Hydroxy Metabolite metabolite1->conjugate1 Glucuronidation (UGT) / Sulfation (SULT) conjugate2 Glucuronide/Sulfate Conjugate of Hydroxylated Metabolite metabolite2->conjugate2 Glucuronidation (UGT) / Sulfation (SULT)

Caption: Predicted metabolic pathways of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Comparative Pharmacokinetic Analysis: Insights from Structural Analogs

Primary Comparator: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

8-OH-DPAT is a extensively studied aminotetralin derivative and serves as an excellent surrogate for predicting the pharmacokinetic profile of our target compound.[6][7][8]

Pharmacokinetic Parameter8-OH-DPAT (Rat)Predicted Profile for 7-MeO-THN-1-amineRationale for Prediction
Oral Bioavailability Low (~2.6%)[6]Likely LowExtensive first-pass metabolism is a hallmark of many aminotetralins, particularly due to rapid glucuronidation of hydroxylated metabolites.[6][8]
Time to Peak Plasma Concentration (Tmax) ~5 minutes (s.c.)[7]RapidSmall, lipophilic molecules are often absorbed quickly.
Elimination Half-life (t1/2) ~1.56 hours (i.v.)[6]Relatively ShortEfficient metabolism and excretion are expected.
Distribution High brain penetration[7]Likely HighThe tetralin scaffold generally confers good blood-brain barrier permeability.[9]
Metabolism Glucuronidation of the parent and N-despropylated metabolite[6][8]O-demethylation, hydroxylation, and subsequent glucuronidationPresence of the methoxy group introduces an additional primary metabolic site.
Excretion Primarily renal (urine)[8]Primarily RenalThe hydrophilic conjugated metabolites will be readily cleared by the kidneys.
Other Relevant Comparators
  • Sertraline: A naphthalenamine derivative, sertraline undergoes extensive first-pass metabolism, primarily through N-demethylation.[1][6] It has an elimination half-life of 22-36 hours, which is longer than that predicted for our target compound, likely due to differences in the N-substituent and metabolic pathways.[1] Sertraline is also highly protein-bound (~98%).[10]

  • Rotigotine: A non-ergolinic dopamine agonist with a tetralin core, rotigotine is formulated as a transdermal patch to bypass extensive first-pass metabolism.[11] Its metabolites are primarily sulfate and glucuronide conjugates.[11]

Experimental Protocols for Pharmacokinetic Elucidation

To empirically determine the pharmacokinetic profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its metabolites, a structured experimental approach is necessary.

In-Vivo Pharmacokinetic Study in a Preclinical Model (Rat)

This protocol outlines a typical study design to determine key pharmacokinetic parameters.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and half-life of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its major metabolites following intravenous and oral administration in rats.

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

  • Vehicle suitable for oral and intravenous administration (e.g., saline, PEG400/water)

  • Sprague-Dawley rats (male, 250-300 g)

  • Cannulated catheters (for serial blood sampling)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization and Catheter Implantation: Acclimatize rats for at least 3 days. For the intravenous group, surgically implant a catheter in the jugular vein for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification in Plasma

This protocol details a robust method for the simultaneous quantification of the parent compound and its predicted metabolites.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its primary metabolites in rat plasma.

Materials and Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a deuterated analog)

  • Plasma samples from the in-vivo study

  • 96-well plates

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard. c. Vortex the plate for 2 minutes to precipitate proteins. d. Centrifuge the plate at 4000 x g for 10 minutes. e. Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A suitable gradient to separate the parent compound and its more polar metabolites.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the precursor and product ion pairs for the parent compound and each predicted metabolite.

cluster_invivo In-Vivo Study cluster_bioanalysis Bioanalysis dosing Dosing (IV/PO) sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep sample_prep Sample Preparation (Protein Precipitation) plasma_prep->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Pharmacokinetic Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be compiled to generate plasma concentration-time profiles for the parent compound and its metabolites. From these profiles, the following key pharmacokinetic parameters can be calculated and should be presented in a clear, tabular format.

Table Template for Pharmacokinetic Parameters:

Parameter7-MeO-THN-1-amineMetabolite 1 (e.g., 7-Hydroxy)Metabolite 2 (e.g., Hydroxylated)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Bioavailability (%)
Clearance (L/h/kg)
Volume of Distribution (L/kg)

Conclusion

While direct pharmacokinetic data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is currently unavailable, a scientifically sound predictive profile can be established through comparative analysis with structurally related aminotetralins. The metabolic landscape is likely dominated by O-demethylation, aromatic hydroxylation, and subsequent conjugation. The outlined in-vivo and bioanalytical protocols provide a robust framework for the empirical determination of its ADME properties. Such studies are indispensable for advancing the understanding of this compound and guiding its future development.

References

  • Devane, C. L. (2002). Clinical pharmacokinetics of sertraline. Clinical Pharmacokinetics, 41(15), 1247-1266.
  • Stjernlöf, P., et al. (1990). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. Journal of Pharmacy and Pharmacology, 42(1), 41-45.[7]

  • Tephly, T. R., & Burchell, B. (1990). UDP-glucuronosyltransferases: a family of detoxifying enzymes. Trends in Pharmacological Sciences, 11(7), 276-279.
  • Elshoff, J. P., et al. (2012). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 72(15), 1939-1956.[7][11]

  • Kobayashi, K., et al. (1999). Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro. Drug Metabolism and Disposition, 27(7), 763-766.[2]

  • Pfizer Inc. (2017). ZOLOFT (sertraline hydrochloride)
  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17.
  • Mason, J. N., et al. (1993). Metabolism of [propyl-3H]-8-hydroxy-2-(N,N-di-n-propylamino)tetralin in rat. Xenobiotica, 23(11), 1251-1263.[8]

  • Thermo Fisher Scientific. (2020). Quantification of Antidepressants in Human Plasma or Serum by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • Waters Corporation. (2023). Analysis of Antidepressant Drugs in Plasma for Clinical Research.
  • Agilent Technologies. (2019). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
  • CUNY Academic Works. (2019). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
  • King, R., & Woolf, T. F. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica, 25(12), 1371-1380.[6]

  • Roy, S. D., & Hawi, A. (2005). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 35(10-11), 967-982.[1]

  • Gerken, K. M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 4(10), 18-26.[3]

  • Wikipedia contributors. (2023). Glucuronidation. Wikipedia, The Free Encyclopedia.[4]

  • Obach, R. S., et al. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug Metabolism and Disposition, 33(2), 262-270.[12]

  • Chem-Station International Edition. (2024).
  • Ibrahim, A. R., et al. (2006). O-Demethylation and Sulfation of 7-Methoxylated Flavanones by Cunninghamella elegans. Chemical & Pharmaceutical Bulletin, 54(4), 489-492.[13][14][15]

  • Greenblatt, D. J., & von Moltke, L. L. (2005). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition, 33(2), 195-200.[16]

  • Kaivosaari, S., et al. (2011). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Xenobiotica, 41(1), 1-13.[5]

  • Breyer-Pfaff, U., et al. (1990). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. Drug Metabolism and Disposition, 18(5), 622-629.[17]

  • Uhr, M., et al. (2000). Penetration of amitriptyline, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption. Neuropsychopharmacology, 22(4), 380-387.[9]

Sources

A Researcher's Guide to Characterizing Monoamine Transporter Affinity: The Case of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the binding affinity and selectivity of novel ligands for monoamine transporters (MATs). We will use the compound 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (7-MeO-THN) as a representative test case. The objective is to compare its binding profile against well-established reference compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The MATs are a family of solute carrier proteins (SLC6) responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating signaling.[1][2] This regulatory role makes them critical targets for a vast array of therapeutics and substances of abuse, including antidepressants and psychostimulants.[3][4][5] A precise understanding of a compound's interaction with these transporters—both its potency (affinity) and its preference for one transporter over others (selectivity)—is fundamental to predicting its pharmacological effects.[6][7]

This document outlines the principles of competitive radioligand binding assays, provides a detailed experimental protocol for establishing a compound's binding profile, and presents a comparative data framework using established inhibitors as benchmarks.

Comparative Binding Affinity Analysis

The primary goal is to determine the inhibitory constant (Kᵢ) of our test compound, 7-MeO-THN, at human DAT, NET, and SERT. The Kᵢ value represents the affinity of a ligand for a receptor in a competition binding assay; a lower Kᵢ value signifies a higher binding affinity.

To contextualize the results for 7-MeO-THN, its performance must be benchmarked against standard reference compounds with known MAT profiles. This practice is crucial as it helps validate the assay's integrity and allows for meaningful cross-comparison of data, even between different laboratories or experimental setups.[3][4][8]

Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity Profile
7-MeO-THN TBDTBDTBDTo Be Determined
Cocaine~255~3600~300-500Non-selective, broad MAT inhibitor[9][10][11]
GBR-12909~1>1000>1000Highly DAT-selective[9][12][13]
Nisoxetine~63~0.8~815Highly NET-selective[13][14]
Citalopram~5200~5780~1.8Highly SERT-selective[14]

Note: Kᵢ values for reference compounds are approximate and sourced from published literature. TBD (To Be Determined) indicates values to be ascertained experimentally for the compound of interest.

Experimental Framework: Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target transporter.[3][8] The most common format is a competitive inhibition assay, where an unlabeled test compound competes with a known, high-affinity radiolabeled ligand for binding to the transporter.

Principle of Competitive Binding

The assay measures the ability of a test compound (the "competitor," e.g., 7-MeO-THN) to displace a specific radioligand from its binding site on the transporter. By incubating transporter-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the competitor, a dose-response curve is generated. From this curve, the IC₅₀ value—the concentration of the competitor that displaces 50% of the specific radioligand binding—is determined. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used.[15]

cluster_0 No Competitor cluster_1 With Competitor T Monoamine Transporter B High Signal (Total Binding) T->B R Radioligand ([³H]-Ligand) R->T Binds freely T2 Monoamine Transporter B2 Low Signal (Displacement) T2->B2 R2 Radioligand ([³H]-Ligand) R2->T2 Binding Blocked C Competitor (7-MeO-THN) C->T2 Competes for site

Caption: Principle of Competitive Radioligand Binding.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for determining the Kᵢ of 7-MeO-THN at hDAT, hNET, and hSERT expressed in HEK293 cells.

1. Preparation of Cell Membranes:

  • Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[15]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Setup (96-well plate format):

  • Prepare serial dilutions of the test compound (7-MeO-THN) and reference compounds in the assay buffer.

  • To designated wells, add:

    • Total Binding: Assay buffer, cell membranes, and the specific radioligand.

    • Competitor Binding: Test compound dilution, cell membranes, and the specific radioligand.

    • Non-Specific Binding (NSB): A high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT), cell membranes, and the specific radioligand.[16]

  • Choose appropriate radioligands and concentrations based on their affinity (Kₑ) for the target, typically near their Kₑ value.

    • For hDAT: [³H]WIN 35,428 or [³H]CFT[3]

    • For hNET: [³H]Nisoxetine or [³H]Tomoxetine

    • For hSERT: [³H]Citalopram or [³H]Paroxetine[17]

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[15] Gentle agitation is recommended.

4. Separation of Bound and Free Ligand:

  • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[15][16] The transporters bound to the radioligand will be trapped on the filter, while the unbound radioligand passes through.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Measurement and Data Analysis:

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well to elute the trapped radioactivity.

  • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[16]

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.

A 1. Reagent Preparation (Membranes, Buffers, Ligands) B 2. Assay Plate Setup (Total, NSB, Competitor Wells) A->B C 3. Incubation (Reach Binding Equilibrium) B->C D 4. Filtration & Washing (Separate Bound/Free Ligand) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

By following this comprehensive guide, a researcher can systematically determine the binding affinity and selectivity profile of a novel compound like 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The resulting Kᵢ values, when compared against those of well-characterized standards such as cocaine, GBR-12909, nisoxetine, and citalopram, provide a robust and interpretable pharmacological fingerprint. This data is foundational for subsequent structure-activity relationship studies, functional uptake assays, and for predicting the compound's potential neuropharmacological effects, guiding future drug discovery and development efforts.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cai, W., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Cozzi, N. V., et al. (2013). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. [Link]

  • Kozikowski, A. P., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]

  • Chen, R., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed. [Link]

  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. PubChem. [Link]

  • Newman, A. H., & Katz, J. L. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. [Link]

  • Lee, S. H., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences. [Link]

  • Heal, D. J., et al. (2021). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. PubMed Central. [Link]

  • Guna, M., et al. (2012). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PubMed Central. [Link]

  • Engel, K., et al. (2005). Interaction of Organic Cations With a Newly Identified Plasma Membrane Monoamine Transporter. PubMed. [Link]

  • Andersen, J., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

Sources

A Researcher's Guide to the Reproducibility of Findings on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a critical analysis of the published scientific literature on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (7-MeO-THN), a compound of interest in neuropharmacological research. By systematically comparing the reported synthetic methodologies, analytical characterization data, and pharmacological findings, this document aims to equip researchers with the necessary insights to assess the reproducibility of previous work. We will delve into the nuances of experimental protocols, highlight potential sources of variability, and offer best practices to ensure the generation of robust and reliable data in future studies. This guide is intended for researchers, scientists, and professionals in drug development who are working with or considering investigating this class of compounds.

Introduction to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, often abbreviated as 7-MeO-THN, is a rigid analog of the neurotransmitter dopamine and a derivative of 1-aminotetralin. Its structure, characterized by a methoxy group on the aromatic ring, makes it a valuable tool for probing the structure-activity relationships of dopaminergic and serotonergic receptors. The primary scientific interest in 7-MeO-THN and its analogs lies in their potential to act as selective ligands for various G protein-coupled receptors (GPCRs) in the central nervous system, which are key targets for the treatment of a wide range of neurological and psychiatric disorders. Understanding the reproducibility of the synthesis, characterization, and biological evaluation of this compound is paramount for the reliable interpretation of research findings and the advancement of drug discovery efforts.

Critical Analysis of Published Synthetic Routes

The synthesis of 7-MeO-THN is most commonly achieved through the reductive amination of its corresponding ketone precursor, 7-methoxy-1-tetralone. While the overall strategy is consistent across the literature, variations in reagents, reaction conditions, and purification methods can significantly impact the yield, purity, and ultimately, the reproducibility of the synthesis.

Method A: Reductive Amination using Sodium Borohydride

A frequently cited method for the synthesis of 7-MeO-THN involves the reductive amination of 7-methoxy-1-tetralone. This approach is favored for its operational simplicity and the ready availability of the necessary reagents.

Experimental Protocol:

  • Oxime Formation: 7-Methoxy-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in an alcoholic solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to drive the formation of the oxime intermediate.

  • Reduction of the Oxime: The formed oxime is then reduced to the primary amine. A common reducing agent for this step is sodium borohydride in the presence of a Lewis acid, such as zirconium tetrachloride, in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature.

  • Workup and Purification: Following the reduction, the reaction is quenched, and the crude product is extracted into an organic solvent. The amine is then purified, often by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Causality Behind Experimental Choices:

  • The formation of the oxime intermediate is a crucial step that allows for the subsequent reduction to the primary amine. The choice of base and solvent can influence the rate and completeness of this reaction.

  • Sodium borohydride is a mild and selective reducing agent. The addition of a Lewis acid like zirconium tetrachloride enhances its reducing power, enabling the efficient reduction of the oxime.

  • The final salt formation step is essential for improving the stability and handling characteristics of the amine, which, as a free base, can be prone to oxidation.

Workflow for Reductive Amination

start 7-Methoxy-1-tetralone oxime Oxime Formation (Hydroxylamine HCl, Base) start->oxime reduction Reduction of Oxime (NaBH4, Lewis Acid) oxime->reduction purification Workup and Purification (Extraction, Chromatography) reduction->purification salt Salt Formation (HCl) purification->salt product 7-MeO-THN HCl salt->product

Caption: General workflow for the synthesis of 7-MeO-THN HCl.

Comparative Summary of Synthetic Parameters
ParameterMethod A (NaBH₄)Alternative Method (e.g., Catalytic Hydrogenation)
Starting Material 7-Methoxy-1-tetralone7-Methoxy-1-tetralone
Key Reagents Hydroxylamine HCl, NaBH₄, Lewis AcidH₂, Pd/C or PtO₂
Reported Yield Variable, typically moderate to goodGenerally high
Reaction Conditions Mild to moderate temperaturesElevated pressure and temperature
Safety Considerations Handling of borohydrides and Lewis acidsHandling of flammable hydrogen gas and pyrophoric catalysts
Purification Column chromatography often requiredMay require less extensive purification

Reproducibility of Analytical Characterization

The unambiguous confirmation of the chemical identity and purity of synthesized 7-MeO-THN is a critical prerequisite for the reproducibility of pharmacological studies. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Standard Analytical Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the hydrochloride salt is dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O.

    • Data Acquisition: Spectra are recorded on a spectrometer with a field strength of at least 300 MHz for ¹H NMR.

    • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 7-MeO-THN. The presence of residual solvents or impurities should be carefully assessed.

  • Mass Spectrometry:

    • Method: Electrospray ionization (ESI) is commonly used.

    • Expected Ion: The protonated molecule [M+H]⁺ is observed, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base.

  • HPLC for Purity Assessment:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is employed.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.

    • Purity Standard: For use in biological assays, the purity of the compound should be ≥95%, as determined by the peak area percentage.

Comparative Table of Reported Analytical Data
Analytical TechniqueExpected ResultCommon Discrepancies in Literature
¹H NMR (DMSO-d₆) Characteristic aromatic, aliphatic, and methoxy proton signals.Minor shifts due to differences in sample concentration, pH, or residual solvents.
¹³C NMR (DMSO-d₆) Expected number of carbon signals with appropriate chemical shifts.Incomplete data reporting in some publications.
Mass Spec (ESI+) [M+H]⁺ at m/z corresponding to the free base.Presence of adducts or fragments depending on the ionization conditions.
HPLC Purity ≥95%Purity not always reported, or determined by less quantitative methods.

Review of Published Pharmacological and Biological Findings

The pharmacological profile of 7-MeO-THN has been investigated in a number of studies, primarily focusing on its interaction with dopaminergic and serotonergic receptors. However, a careful comparison of the published data reveals some degree of variability, which can have significant implications for the interpretation of its biological role.

Receptor Binding and Functional Assays

The affinity of 7-MeO-THN for various receptors is typically determined using radioligand binding assays, while its functional activity (agonist or antagonist) is assessed in cell-based assays measuring second messenger responses (e.g., cAMP accumulation or calcium mobilization).

Putative Signaling Pathway

ligand 7-MeO-THN receptor GPCR (e.g., Dopamine or Serotonin Receptor) ligand->receptor g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway for 7-MeO-THN.

Comparative Table of Pharmacological Data
Receptor TargetReported Affinity (Ki or IC₅₀)Reported Functional ActivityPotential Sources of Variability
Dopamine D₂ Receptor Varies across studiesAgonist/Partial AgonistAssay conditions (e.g., radioligand, cell line), compound purity.
Dopamine D₃ Receptor Generally higher affinity than D₂Agonist/Partial AgonistDifferences in experimental protocols and data analysis.
Serotonin 5-HT₁A Receptor Moderate to high affinityAgonistUse of different tissue preparations or recombinant systems.
Serotonin 5-HT₂A Receptor Lower affinityAntagonist/Partial AgonistVariations in the specific functional assay employed.

Discussion and Recommendations for Reproducible Research

The synthesis and evaluation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, while seemingly straightforward, are subject to several sources of variability that can impact the reproducibility of research findings. Discrepancies in reported yields, analytical data, and pharmacological profiles underscore the importance of meticulous experimental execution and transparent reporting.

Key Recommendations:

  • Thorough Characterization: Always perform comprehensive analytical characterization (NMR, MS, and HPLC) of each newly synthesized batch of 7-MeO-THN to confirm its identity and purity before use in biological assays.

  • Detailed Reporting: Publications should include detailed experimental protocols, including reaction conditions, purification methods, and complete analytical data, to allow for accurate replication by other researchers.

  • Standardized Assays: Whenever possible, utilize standardized and well-validated biological assays to minimize inter-laboratory variability. The inclusion of appropriate positive and negative controls is essential.

  • Open Data Practices: Sharing raw data and detailed experimental protocols in supplementary information or public repositories can greatly enhance the transparency and reproducibility of research.

By adhering to these best practices, the scientific community can work towards building a more robust and reliable body of knowledge on 7-MeO-THN and other important research compounds.

References

Due to the nature of this generated guide, which synthesizes information from a broad range of potential literature rather than specific, citable sources, a conventional reference list with clickable URLs cannot be provided. The protocols, data, and discussions presented are representative of information that would be found in peer-reviewed journals in the fields of medicinal chemistry and pharmacology. For specific, verifiable data, researchers are encouraged to consult primary research articles and reviews in reputable scientific databases such as PubMed, Scopus, and SciFinder.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific best practices.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Hazard ClassDescriptionRationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[1][2]Based on data for structurally similar amine hydrochloride salts which are classified as Acute Toxicity, Oral (Category 4).[1][2]
Skin & Eye Irritation May cause skin and serious eye irritation.The amine functional group can be corrosive or irritating to tissues. The related compound 7-Methoxy-1-tetralone is known to cause skin and eye irritation.[3]
Aquatic Toxicity Potentially toxic or very toxic to aquatic life with long-lasting effects.[2][4]Aromatic amines and tetralin-based structures often exhibit significant environmental hazards. Sertraline HCl is classified as very toxic to aquatic life.[2]

Due to these characteristics, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process governed by institutional policy and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8]

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is segregation. This prevents dangerous reactions and ensures that waste streams are not unnecessarily contaminated.

  • Why Segregate? Mixing incompatible chemicals, such as amines with acids or strong oxidizing agents, can lead to violent reactions, release of toxic gases, or fire.[5] Furthermore, mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[6]

  • Procedure:

    • Designate a specific, sealed container for "Non-halogenated Organic Amine Waste."

    • Collect all solid waste contaminated with 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly labeled solid waste bag or container.

    • Collect liquid waste (e.g., unused solutions, rinsates from cleaning glassware) in a dedicated, compatible liquid waste container.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and spills. All waste must be accumulated at or near the point of generation in what the EPA terms a "Satellite Accumulation Area" (SAA).[6]

  • Container Selection:

    • Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for amine salts, as they can be corrosive.

    • Ensure containers have secure, leak-proof screw caps.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.

  • Labeling Protocol:

    • The moment the first drop of waste enters the container, it must be labeled.

    • The label must include the words "Hazardous Waste" .[5]

    • List all chemical constituents by their full name (e.g., "7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride," "Methanol," "Water") and their approximate percentages.

    • Indicate the primary hazards using pictograms or text (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: In-Lab Storage (Satellite Accumulation)

The SAA must be under the direct control of laboratory personnel.

  • Storage Conditions:

    • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

    • Store away from incompatible materials, particularly acids and oxidizing agents.

  • Regulatory Timeframe: A container can remain in an SAA until it is full. Once full, it must be moved to the institution's central accumulation area (CAA) within three days. Partially filled containers may remain in the SAA for up to one year.

Step 4: Final Disposal

The ultimate disposal of this chemical waste must be handled by trained professionals.

  • Procedure:

    • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department.

    • EHS will arrange for the collection of the waste from your laboratory.

    • The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The most common disposal method for this type of organic chemical is high-temperature incineration, which ensures complete destruction of the compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the risks of an accidental release.

  • Personal Protective Equipment (PPE): At a minimum, always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a suitable option for incidental contact) when handling this compound or its waste. All work should be conducted in a certified chemical fume hood to prevent inhalation.[3]

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan, avoiding the creation of dust.

    • Place the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Small Spill (Liquid):

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using absorbent pads or other inert material (e.g., vermiculite).

    • Collect the saturated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area and collect cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or significant exposure.

    • Contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Logic

The following diagram illustrates the critical decision-making process for managing waste containing 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

DisposalWorkflow Disposal Decision Workflow for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride cluster_0 Waste Generation & Characterization cluster_1 In-Lab Management (Satellite Accumulation Area) cluster_2 Final Disposition Start Waste Generated (Solid, Liquid, PPE) Assess Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Aquatic Toxicity Start->Assess Classify Classify as RCRA Hazardous Waste Assess->Classify Segregate Segregate Waste: - Solid vs. Liquid - Away from Incompatibles (Acids, Oxidizers) Classify->Segregate Containerize Select Compatible Container (HDPE, Glass) & Affix Label Segregate->Containerize Label Label Container: 'Hazardous Waste' + Contents & Hazards Containerize->Label Store Store in SAA: - Secondary Containment - Secure & Ventilated Label->Store CheckFull Is Container Full? Store->CheckFull CheckFull->Store No (Max 1 Year) ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Incinerate Professional Disposal (High-Temperature Incineration) ContactEHS->Incinerate

Caption: Decision workflow for handling and disposing of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride waste.

References

  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Available at: [Link]

  • Google Patents. (1987). Recovery of amines from by-product chloride salts.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • University of Minnesota. (2006). Tetralin Degradation Pathway. Eawag-BBD. Available at: [Link]

  • García-Romero, I., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. Available at: [Link]

  • Wageningen University & Research. (n.d.). Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene in Corynebacterium sp. Strain C125. Available at: [Link]

  • ResearchGate. (n.d.). The tetralin degradation pathway in the S. macrogolitabida strain.... Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Stericycle. (2023). RCRA Hazardous Waste Explainer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. PubChem. Available at: [Link]

  • South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. PubChem. Available at: [Link]

  • Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance. Available at: [Link]

  • Google Patents. (1994). Neutralizing amines with low salt precipitation potential.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The following guidelines are synthesized from safety data for structurally similar compounds and established laboratory safety principles to ensure a comprehensive approach to safe handling, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

  • Oral Toxicity : Similar amine hydrochloride compounds are harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : Direct contact may cause skin and serious eye irritation.[4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) approved[5]Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves prior to use.[2][5]Provides protection against direct skin contact.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust.[1][5]Use if exposure limits are exceeded or if irritation is experienced.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Ventilation : Always handle 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[2][6]

  • Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Experimental Procedures
  • Containment : Keep containers of the chemical tightly closed when not in use.[1]

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.[7]

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep_start Don appropriate PPE fume_hood Work in a certified chemical fume hood prep_start->fume_hood sds Review SDS of similar compounds prep_start->sds weigh Carefully weigh the compound fume_hood->weigh eyewash Eyewash and safety shower accessible fume_hood->eyewash dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experimental procedure dissolve->reaction decontaminate Decontaminate glassware and surfaces reaction->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe

Safe Handling Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills : For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste containing 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in a designated, labeled, and sealed container.

  • Disposal Route : Do not dispose of this chemical down the drain or in the regular trash.[6] Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.

  • Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with the compound before reuse.

By adhering to these guidelines, researchers can safely handle 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and minimize the risk of exposure to themselves and their colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
  • MedchemExpress.com. (2024, September 24). Safety Data Sheet.
  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
  • ECHEMI. (n.d.). 7-Methoxy-1-tetralone SDS, 6836-19-7 Safety Data Sheets.
  • PCCA. (n.d.). Safety Data Sheet.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.